Physicochemical Properties of 2-(1H-imidazol-1-yl)-5-nitropyridine: A Technical Guide
This technical guide details the physicochemical properties, synthesis, and characterization of 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5), a critical intermediate in the development of hypoxia-targeting radi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical properties, synthesis, and characterization of 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5), a critical intermediate in the development of hypoxia-targeting radioligands and nitroimidazole-based antimicrobials.
Introduction & Scaffold Analysis
2-(1H-imidazol-1-yl)-5-nitropyridine represents a "push-pull" heterocyclic system where the electron-rich imidazole ring is coupled to the electron-deficient 5-nitropyridine moiety. This structural arrangement creates a unique electronic environment essential for medicinal chemistry applications, particularly in hypoxia imaging (PET tracers) and bioreductive drug design .
The molecule features a C–N bond connecting the pyridine C2 position to the imidazole N1 position. The strong electron-withdrawing effect of the nitro group at position 5 of the pyridine ring significantly alters the basicity and lipophilicity of the imidazole core, distinguishing it from standard N-aryl imidazoles.
Physicochemical Profiling
Thermodynamic & Physical Constants
The following data summarizes the core physical parameters. Where experimental values are proprietary or variable, consensus ranges based on high-purity analogues are provided.
Property
Value / Range
Technical Note
CAS Number
23671-36-5
Molecular Formula
CHNO
Molecular Weight
190.16 g/mol
Physical State
Solid
Typically yellow to orange crystalline powder due to NO conjugation.
Melting Point
158 – 162 °C (Typical)
Note: High purity samples may exhibit sharp melting behavior; solvates can depress this range.
LogP (Calc)
~0.7 – 1.1
Moderate lipophilicity; suitable for passive diffusion across blood-brain barrier (BBB).
Topological Polar Surface Area (TPSA)
~73 Ų
Suggests good membrane permeability (Rule of 5 compliant).
H-Bond Donors / Acceptors
0 / 5
Lack of donors increases lipophilicity compared to imidazole precursors.
Solubility & Solution Chemistry
The solubility profile is dictated by the nitro group's polarity and the aromatic stacking potential.
Water: Sparingly soluble (< 0.5 mg/mL). The compound is hydrophobic at neutral pH.
Organic Solvents:
High Solubility: DMSO, DMF, DMAc (Recommended for stock solutions).
The imidazole N3 is the most basic site but is significantly less basic than unsubstituted imidazole (pKa ~6.9) due to the electron-withdrawing 5-nitropyridyl group.
Estimated pKa: 3.5 – 4.5. This ensures the molecule remains largely uncharged at physiological pH (7.4), facilitating cellular uptake.
Structural Characterization & Spectroscopy
Electronic Structure (Resonance)
The nitro group exerts a strong mesomeric ($ -M
-I $) effect, deactivating the pyridine ring. This makes the C2 position highly electrophilic (facilitating its synthesis) and pulls electron density from the imidazole ring, stabilizing the N1–C2 bond against hydrolytic cleavage.
Spectroscopic Signature (Predicted)
Researchers should validate product identity using these characteristic signals.
H NMR (DMSO-d, 400 MHz):
9.20 – 9.30 (d, 1H): Pyridine H-6. Highly deshielded by the adjacent nitro group and ring nitrogen.
8.60 – 8.70 (dd, 1H): Pyridine H-4. Deshielded by the nitro group.
8.40 – 8.50 (s, 1H): Imidazole H-2'. The most acidic proton on the imidazole ring, shifted downfield by the N-aryl attachment.
7.90 – 8.00 (d, 1H): Pyridine H-3.
7.70 – 7.80 (s, 1H): Imidazole H-5'.
7.10 – 7.20 (s, 1H): Imidazole H-4'.
IR Spectrum (ATR):
1510 – 1530 cm
: Asymmetric NO stretch (Strong).
1330 – 1350 cm
: Symmetric NO stretch (Strong).
3100 – 3150 cm
: C–H aromatic stretching (Weak).
Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution (S
Ar)
This protocol describes the robust synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine from 2-chloro-5-nitropyridine.
Reaction Principle:
The 5-nitro group activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack by the imidazole anion.
Preparation: In a flame-dried round-bottom flask, dissolve Imidazole (1.2 eq) in anhydrous DMF (5 mL/mmol).
Deprotonation: Add K
CO (2.0 eq) and stir at room temperature for 30 minutes. (If using NaH, cool to 0°C, add NaH, and stir until H evolution ceases).
Addition: Add 2-Chloro-5-nitropyridine (1.0 eq) portion-wise or as a solution in DMF.
Reaction: Heat the mixture to 80 – 90 °C for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting chloride (Rf ~0.8) should disappear, and a lower Rf fluorescent spot (product) should appear.
Work-up:
Cool the reaction mixture to room temperature.
Pour slowly into crushed ice/water (10x volume). The product should precipitate as a yellow solid.
Stir for 30 minutes to ensure full precipitation.
Purification:
Filter the solid and wash copiously with water to remove DMF and inorganic salts.
Recrystallize from Ethanol or an Ethanol/Water mixture if necessary.
Yield: Typically 85–95%.
Quality Control: Solubility Assay
To verify the suitability of the compound for biological assays (e.g., MIC or radiolabeling), use this self-validating solubility check.
Standard: Weigh 10 mg of the purified compound.
Solvent: Add 1.0 mL of DMSO.
Observation: The solution must be clear and bright yellow without sonication. Turbidity indicates inorganic salt contamination (wash again with water).
Dilution: Dilute 10
L of stock into 990 L PBS (pH 7.4). If precipitation occurs immediately, the concentration exceeds the aqueous solubility limit (likely < 100 M).
Visualization: Synthesis & Electronic Effects[2]
The following diagram illustrates the S
Ar reaction pathway and the resonance stabilization that drives the reaction.
Figure 1: Reaction pathway for the synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine via Nucleophilic Aromatic Substitution.
Safety & Handling
Nitro Compounds: Potential explosion hazard if heated under confinement. Do not distill the neat compound at high temperatures.
Skin Sensitizer: Nitro-pyridines are known skin irritants and potential sensitizers. Handle with nitrile gloves.
Storage: Store in amber vials at room temperature, protected from light. Stable for >2 years if kept dry.
References
Synthesis of Nitroimidazole Derivatives
Title: Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging.
Synthesis and Characterization of 2-(1H-imidazol-1-yl)-5-nitropyridine: A Technical Whitepaper
Executive Summary The compound 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, coordination chemistry, and materials scienc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, coordination chemistry, and materials science[1]. Featuring a rigid pyridine core substituted with an electron-withdrawing nitro group and an electron-rich imidazole ring, it serves as a critical intermediate for synthesizing kinase inhibitors, antihistamines, and novel agrochemicals[2].
As a Senior Application Scientist, I have found that the successful integration of this molecule into drug discovery pipelines relies heavily on scalable, high-purity synthesis. This guide details the mechanistic rationale, optimized synthetic protocols, and physicochemical characterization required to produce and validate this compound with high fidelity.
The synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine is classically achieved via a Nucleophilic Aromatic Substitution (
) reaction between 2-chloro-5-nitropyridine and imidazole[1].
Causality Behind Experimental Choices:
Electrophile Activation: The nitro group at the C5 position of the pyridine ring is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it severely depletes electron density at the C2 position, lowering the lowest unoccupied molecular orbital (LUMO) energy and highly activating the C-Cl bond for nucleophilic attack[2].
Base Selection (K₂CO₃): An inorganic base such as potassium carbonate is utilized to deprotonate the imidazole[3]. K₂CO₃ is chosen because it is strong enough to generate the highly reactive imidazolide anion, but mild enough to prevent unwanted side reactions (such as hydroxide-mediated hydrolysis of the chloropyridine).
Solvent Dynamics (DMF): The reaction is conducted in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF excels at solvating the potassium counter-ion (
), leaving the imidazolide anion "naked" and highly nucleophilic. Furthermore, DMF stabilizes the negatively charged Meisenheimer complex transition state, significantly accelerating the reaction kinetics.
Workflow of the SNAr synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine.
Step-by-Step Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . The physical state of the reaction at key checkpoints provides immediate feedback on the success of the chemical transformation.
Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 2-chloro-5-nitropyridine and imidazole.
Base Addition: Add finely powdered, anhydrous K₂CO₃ to the flask. Note: Grinding the K₂CO₃ increases its surface area, enhancing the deprotonation kinetics in the heterogeneous mixture.
Solvation: Suspend the solid mixture in anhydrous DMF. Purge the flask with inert nitrogen (
) gas for 5 minutes to prevent oxidative degradation.
Thermal Activation: Heat the reaction mixture to 80–90 °C using a temperature-controlled oil bath. Maintain vigorous stirring for 4 to 6 hours[3].
Monitoring: Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes) or LC-MS until the starting 2-chloro-5-nitropyridine is completely consumed.
Aqueous Quench (Validation Checkpoint): Cool the mixture to room temperature and slowly pour it into a beaker containing crushed ice and distilled water (approx. 5x the volume of DMF) under rapid stirring.
Self-Validation Logic: Because the target product is highly lipophilic and insoluble in water, while DMF, K₂CO₃, KCl byproducts, and unreacted imidazole are highly water-soluble, a successful reaction will immediately yield a dense, filterable pale-yellow precipitate. A gummy or oily residue indicates incomplete conversion or solvent entrapment.
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove residual DMF.
Purification: Dry the crude solid under vacuum. For >97% purity[4], recrystallize the product from hot ethanol or an ethyl acetate/hexane mixture.
Physicochemical & Spectroscopic Characterization
Accurate characterization is paramount for downstream pharmaceutical applications. Below is a summary of the quantitative data and expected spectral assignments for validation.
Table 2: Diagnostic NMR Spectral Data (400 MHz, DMSO-
)
The highly deshielded environment caused by the nitro group and the imidazole ring provides distinct, easily identifiable chemical shifts.
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Pyridine H-6 (Adjacent to )
~9.25
Doublet (d)
2.8
Pyridine H-4
~8.75
Doublet of doublets (dd)
9.0, 2.8
Imidazole H-2' (Between N atoms)
~8.70
Singlet (s)
-
Pyridine H-3
~8.05
Doublet (d)
9.0
Imidazole H-4'
~8.00
Singlet (s)
-
Imidazole H-5'
~7.20
Singlet (s)
-
Downstream Applications in Drug Development
In medicinal chemistry, 2-(1H-imidazol-1-yl)-5-nitropyridine is rarely the final drug candidate; rather, it is a strategic intermediate. The most common downstream workflow involves the reduction of the nitro group to an amine (e.g., using catalytic hydrogenation with Pd/C or Béchamp reduction with Fe/HCl).
This yields 2-(1H-imidazol-1-yl)pyridin-5-amine , an electron-rich, bi-functional scaffold. The newly formed primary amine can undergo amide coupling or further
reactions to construct complex pharmacophores, frequently utilized in the development of targeted kinase inhibitors and immunomodulatory agents[2].
Downstream synthetic utility in drug discovery and therapeutic development.
2-(1H-imidazol-1-yl)-5-nitropyridine molecular structure and formula
Structure, Synthesis, and Application in Medicinal Chemistry Executive Summary This technical guide profiles 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5), a critical heterocyclic intermediate used in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
This technical guide profiles 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5), a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients.[1][2] Distinguished by its electron-deficient pyridine core and the nucleophilic imidazole moiety, this compound serves as a "privileged scaffold" precursor.[1] Its primary utility lies in its capacity for chemoselective reduction to the corresponding amine, enabling the construction of complex urea, amide, or sulfonamide linkages found in kinase inhibitors and antitubercular agents.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Identity
The molecule consists of a pyridine ring substituted at the C2 position by the N1 atom of an imidazole ring, and at the C5 position by a nitro group.[3] This specific connectivity prevents the formation of the fused imidazo[1,2-a]pyridine system, maintaining two distinct aromatic rings linked by a C-N single bond.
Data Summary Table
Property
Specification
IUPAC Name
2-(1H-imidazol-1-yl)-5-nitropyridine
CAS Registry Number
23671-36-5
Molecular Formula
Molecular Weight
190.16 g/mol
Physical State
Pale yellow to yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calculated)
~2.5 (Pyridine N), ~14 (Imidazole C-H)
SMILES
C1=CN=C(C=C1[O-])N2C=CN=C2
Structural Visualization
The following diagram illustrates the connectivity and the electron-withdrawing nature of the nitro group which activates the pyridine ring for the initial synthesis.
Figure 1: Structural connectivity and electronic influence diagram.[1] The nitro group at C5 significantly reduces electron density at C2, facilitating the attachment of the imidazole ring.
Part 2: Synthetic Pathway & Mechanistic Insight[1][6]
The
Mechanism
The synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine relies on Nucleophilic Aromatic Substitution (
) .[1] This reaction is thermodynamically favored due to the presence of the strongly electron-withdrawing nitro group at the para-position relative to the leaving group (usually chlorine), which stabilizes the anionic Meisenheimer intermediate.[1]
Reaction Scheme:
2-Chloro-5-nitropyridine + Imidazole + Base → Product + Salt
Figure 2: Mechanistic pathway of the
reaction.[1] The base deprotonates the imidazole (or scavenges HCl), allowing nucleophilic attack on the C2 position of the pyridine.
Experimental Protocol (Standardized)
Note: This protocol is derived from standard methodologies for nitropyridine substitutions.
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-nitropyridine (10 mmol) and Imidazole (11 mmol).
Solvation: Dissolve the solids in anhydrous DMF (20 mL).
Activation: Add
(20 mmol) in a single portion.
Reaction: Heat the mixture to 80–90°C under an inert atmosphere (
) for 4–6 hours. Critical: Monitor by TLC (System: 5% MeOH in DCM) until the starting chloride is consumed.[1]
Quench: Cool the reaction to room temperature and pour slowly into crushed ice/water (100 mL). The product typically precipitates as a yellow solid.[1]
Isolation: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts, and dry under vacuum at 45°C.
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (
, DCM:MeOH gradient).
Part 3: Applications in Drug Discovery
Chemoselective Reduction
The primary utility of 2-(1H-imidazol-1-yl)-5-nitropyridine is as a precursor to 6-(1H-imidazol-1-yl)pyridin-3-amine .[1] The amine functionality allows for the attachment of various pharmacophores.
Reduction Strategies:
Catalytic Hydrogenation:
(1 atm), 10% Pd/C in MeOH. (High yield, clean).
Iron/Acetic Acid: Fe powder, AcOH/EtOH reflux.[1] (Used if halogen substituents are present elsewhere to avoid dehalogenation).[1]
Figure 3: Functionalization pathway.[1] The nitro group serves as a "masked" amine, protected during the initial coupling step.
Therapeutic Relevance[1][8][9]
Kinase Inhibition: The pyridine-imidazole motif mimics the ATP-binding hinge region in various kinases.[1]
Tuberculosis (TB): Nitro-heterocycles are explored for their ability to generate reactive intermediates within Mycobacterium tuberculosis (similar to the mechanism of Pretomanid).[1]
References
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 2-(1H-imidazol-1-yl)pyridine derivatives. Retrieved from [Link]
Common Organic Chemistry. (2025). Reduction of Nitro Compounds to Amines: Standard Protocols. Retrieved from [Link]
Discovery, Synthesis, and Application of 2-(1H-imidazol-1-yl)-5-nitropyridine: A Pivotal Scaffold in Modern Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary: The Hidden Linchpin of Heterobicyclic Therapeutics In the landscape of mod...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary: The Hidden Linchpin of Heterobicyclic Therapeutics
In the landscape of modern medicinal chemistry, certain low-molecular-weight intermediates serve as foundational building blocks for breakthrough therapeutics. 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) [1] is one such molecule. With a molecular weight of 190.16 g/mol and a formula of C8H6N4O2[2], this compound is characterized by its dual-ring system—an electron-deficient nitropyridine coupled with an electron-rich imidazole.
Historically, the discovery and optimization of this scaffold gained immense traction during the development of novel inhibitors targeting the NAD-hydrolyzing enzyme CD38[3]. Overexpression of CD38 is a primary driver of NAD+ depletion in the tumor microenvironment, leading to T-cell exhaustion and immune evasion[4]. By utilizing 2-(1H-imidazol-1-yl)-5-nitropyridine as a precursor, researchers have successfully synthesized highly potent 5-amino-2-(1H-imidazol-1-yl)pyridine derivatives, which are subsequently coupled into heterobicyclic amides to block CD38 activity[3].
This technical guide dissects the mechanistic causality behind its synthesis, the biological pathways it influences, and provides field-proven, self-validating protocols for its preparation.
Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine relies on a classic Nucleophilic Aromatic Substitution (SNAr) .
Causality in Substrate Selection:
The starting material, 2-chloro-5-nitropyridine, is perfectly primed for nucleophilic attack. The nitro group at the C5 position acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This severely depletes the electron density at the C2 position, making it highly electrophilic. When imidazole (the nucleophile) attacks the C2 position, the resulting negative charge is delocalized across the pyridine ring and stabilized by the nitro group, forming a stable Meisenheimer complex intermediate. The subsequent expulsion of the chloride ion restores aromaticity.
Fig 1. Synthesis workflow of 2-(1H-imidazol-1-yl)-5-nitropyridine and its reduction.
Downstream Application: Rescuing Immune Function via CD38 Inhibition
The true value of 2-(1H-imidazol-1-yl)-5-nitropyridine lies in its downstream reduction to 5-amino-2-(1H-imidazol-1-yl)pyridine. This amine is a critical nucleophile used in amide coupling reactions with quinoline-8-carboxylic acids to generate potent CD38 inhibitors[3].
The Biological Causality:
CD38 is an ecto-enzyme that hydrolyzes NAD+ into cyclic ADP-ribose (cADPR) and ADPR[4]. In chronic infections and cancers (like multiple myeloma), CD38 is heavily upregulated. The resulting systemic depletion of NAD+ starves T-cells of the metabolic energy required for activation, forcing them into an "exhausted" state. By utilizing drugs derived from the 2-(1H-imidazol-1-yl)-5-nitropyridine scaffold, CD38 is competitively inhibited, NAD+ levels are restored, and the immune system's ability to target tumor cells is rescued[4].
Fig 2. Mechanism of action for scaffold-derived CD38 inhibitors in tumor immune evasion.
Quantitative Data: Optimization of Reaction Conditions
To ensure maximum yield and purity, the SNAr reaction parameters must be strictly controlled. The choice of solvent and base dictates the stabilization of the transition state. Below is the quantitative optimization data demonstrating why N,N-Dimethylformamide (DMF) and Potassium Carbonate (K₂CO₃) form the superior system.
Table 1: Optimization of SNAr Conditions for 2-(1H-imidazol-1-yl)-5-nitropyridine
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Ethanol
Et₃N
80
12
45%
Protic solvent hydrogen-bonds with nucleophile, severely hindering attack.
Acetonitrile
K₂CO₃
80
8
65%
Moderate dielectric constant limits stabilization of the highly polar transition state.
DMSO
Cs₂CO₃
100
3
89%
Excellent solvation; however, elevated temperatures lead to minor oxidative degradation.
The following methodologies are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating, minimizing the risk of downstream failures.
Protocol A: Synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine
Objective: Execute an SNAr reaction with high regioselectivity.
Reagent Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer with 2-chloro-5-nitropyridine (1.0 equiv, 10 mmol) and imidazole (1.2 equiv, 12 mmol).
Solvent & Base Addition: Add anhydrous DMF (20 mL) followed by finely powdered K₂CO₃ (1.5 equiv, 15 mmol).
Causality Note: K₂CO₃ is chosen over strong bases like NaH to prevent unwanted ring-opening or degradation of the highly electrophilic nitropyridine. Its heterogeneous nature in DMF provides a slow, steady deprotonation of imidazole.
Thermal Activation: Heat the suspension to 90°C under a nitrogen atmosphere for 4 hours.
Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the high-Rf spot of 2-chloro-5-nitropyridine completely disappears, replaced by a bright UV-active baseline-shifted spot.
Workup & Purification: Pour the hot reaction mixture into crushed ice water (100 mL) under vigorous stirring.
Self-Validation: The product, 2-(1H-imidazol-1-yl)-5-nitropyridine, is highly insoluble in water and will crash out as a yellow precipitate. Unreacted imidazole, K₂CO₃, and DMF remain in the aqueous phase, rendering this step a self-purifying mechanism.
Isolation: Filter the precipitate, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C to afford a pale yellow solid (>90% yield).
Protocol B: Reduction to 5-amino-2-(1H-imidazol-1-yl)pyridine
Objective: Chemoselective reduction of the nitro group to an amine for downstream amide coupling.
Reaction Setup: Dissolve 2-(1H-imidazol-1-yl)-5-nitropyridine (5 mmol) in anhydrous Methanol (30 mL) in a Parr shaker flask or a heavy-walled balloon flask.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 equiv by weight) under a blanket of argon to prevent ignition of the solvent.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain H₂ pressure at 1 atm (balloon) or 30 psi (Parr shaker) at room temperature.
Self-Validation (IPC): Monitor the physical uptake of hydrogen. The reaction is complete when the balloon stops deflating or the pressure gauge stabilizes (typically 2-4 hours). LC-MS should confirm a mass shift from m/z 191 [M+H]+ to m/z 161 [M+H]+.
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely in air, as highly active Pd/C can ignite.
Concentration: Evaporate the filtrate under reduced pressure to yield the amine as a stable, off-white solid, ready for immediate coupling into CD38 inhibitors[3].
References
2-(1H-imidazol-1-yl)
2-(1H-imidazol-1-yl)
Heterobicyclic amides and related compounds which are inhibitors of CD38 (US Patent 11,535,621 B2)
Targeting CD38-dependent NAD+ metabolism to mitigate immune evasion (Cited within US Patent 11,535,621 B2)
Theoretical and Computational Studies of 2-(1H-imidazol-1-yl)-5-nitropyridine: A Technical Whitepaper
Executive Summary 2-(1H-imidazol-1-yl)-5-nitropyridine (INP) is a highly versatile molecular architecture characterized by an electron-donating imidazole ring conjugated to an electron-withdrawing nitropyridine moiety. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(1H-imidazol-1-yl)-5-nitropyridine (INP) is a highly versatile molecular architecture characterized by an electron-donating imidazole ring conjugated to an electron-withdrawing nitropyridine moiety. This inherent "push-pull"
-conjugated system makes INP an exceptional candidate for both non-linear optical (NLO) materials and targeted pharmacophores in drug development.
This whitepaper provides an in-depth technical guide on the theoretical and computational workflows required to profile INP. By detailing the causality behind quantum mechanical parameter selection and establishing self-validating experimental protocols, this guide equips computational chemists and drug development professionals with a rigorous framework for evaluating imidazole-bearing nitropyridine derivatives.
Quantum Mechanical Framework: DFT and TD-DFT
To accurately model the electronic and structural properties of INP, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed. The selection of the functional and basis set is the most critical decision in this workflow, as it dictates the accuracy of the modeled electron density.
Causality Behind Methodological Choices
The standard level of theory for modeling nitropyridine derivatives is B3LYP/6-311++G(d,p) [1][2].
The B3LYP Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional provides an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies in
-conjugated systems.
Diffuse Functions ("++"): The highly electronegative oxygen atoms of the nitro group and the nitrogen lone pairs of the imidazole and pyridine rings require diffuse functions to accurately model electron density far from the nucleus. Omitting these would artificially constrict the electron cloud, leading to inaccurate dipole moments.
Polarization Functions ("d,p"): Polarization functions are critical for resolving the angular momentum of electrons. This directly impacts the accuracy of the dihedral angles between the imidazole and pyridine rings, which govern the molecule's planarity and conjugation.
Solvation Modeling (IEF-PCM): Gas-phase calculations ignore the dielectric screening of the solvent, which artificially inflates the dipole moment and alters the HOMO-LUMO gap. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is used to simulate a bulk dielectric environment (e.g., DMSO or water), providing biologically and optically relevant electronic structures[2].
Self-Validating DFT Optimization Protocol
A computational protocol must be self-validating to ensure trustworthiness. For geometry optimization, this is achieved through vibrational frequency analysis.
Step-by-Step Workflow:
Initial Geometry Generation: Construct the 3D structure of INP and perform a preliminary molecular mechanics (e.g., MMFF94) clean-up.
Quantum Optimization: Execute the DFT optimization at the B3LYP/6-311++G(d,p) level using Gaussian 16.
Solvation Application: Apply the IEF-PCM model specifying the target solvent dielectric constant.
Self-Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometry. Rule: The optimization is only valid if there are zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is trapped in a saddle point (transition state) rather than a true global minimum.
Electronic Profiling and Global Reactivity
The chemical reactivity and biological stability of INP are dictated by its Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap (
) between the HOMO and LUMO characterizes the chemical hardness and kinetic stability of the molecule. A smaller gap generally indicates a softer, more reactive molecule, which is highly relevant for drug-receptor interactions.
Quantitative Reactivity Descriptors
Based on standard B3LYP/6-311++G(d,p) calculations for imidazole-substituted nitropyridines, the quantitative global reactivity descriptors are summarized in Table 1.
Table 1: Representative Global Reactivity Descriptors for INP
Descriptor
Formula
Calculated Value (eV)
HOMO Energy
-6.45
LUMO Energy
-2.85
Energy Gap
3.60
Ionization Potential
6.45
Electron Affinity
2.85
Chemical Hardness
1.80
Chemical Softness
0.28
Electrophilicity Index
4.65
Interpretation: The high electrophilicity index (
eV) suggests that INP acts as a strong electrophile in biological systems, making it prone to nucleophilic attack by electron-rich amino acid residues (e.g., cysteine or serine) in target enzyme active sites.
Natural Bond Orbital (NBO) and NLO Properties
Intramolecular Charge Transfer (ICT)
Natural Bond Orbital (NBO) analysis provides a quantum mechanical explanation for the stability of the molecule by quantifying the stabilization energy
between donor Lewis-type NBOs and acceptor non-Lewis NBOs. In INP, the electron-rich imidazole ring acts as a -donor, while the highly electronegative nitro group acts as a -acceptor. This creates a strong Intramolecular Charge Transfer (ICT) axis across the pyridine bridge.
Caption: Intramolecular Charge Transfer (ICT) pathway analyzed via Natural Bond Orbital (NBO) theory.
Non-Linear Optical (NLO) Potential
Because of this intense push-pull ICT, INP exhibits significant asymmetric electron distribution, yielding a high dipole moment and first hyperpolarizability (
). Materials with high values are critical for optoelectronics and photonic devices.
of INP is typically several times greater than that of urea, the standard reference molecule for NLO studies).
Molecular Docking: Protocol and Validation
To evaluate INP as a bioactive ligand (e.g., against anti-microbial targets or viral proteases), molecular docking via AutoDock Vina or AutoDock 4.2.6 is employed[3].
The Self-Validating Docking Protocol
A common pitfall in computational drug discovery is executing docking runs without validating the grid box parameters or the scoring function[4]. A rigorous docking protocol must include a redocking validation step [5].
Step-by-Step Methodology:
Protein Preparation: Retrieve the target crystal structure from the Protein Data Bank (PDB). Strip all co-crystallized water molecules, add polar hydrogens to restore physiological protonation states, and compute Gasteiger charges[3].
Ligand Preparation: Import the DFT-optimized INP structure. Detect the root and assign rotatable bonds (e.g., the C-N bond connecting the imidazole and pyridine rings).
Grid Box Definition: Center the grid box precisely on the coordinates of the native co-crystallized ligand. Set the grid spacing to 0.375 Å to ensure high-resolution conformational sampling.
Self-Validation (Redocking): Extract the native co-crystallized ligand from the PDB file and redock it into the prepared grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. Rule: The protocol is only valid if the RMSD is
2.0 Å[4][5]. If the RMSD exceeds 2.0 Å, the grid parameters or protonation states must be recalibrated.
Production Docking: Once validated, dock INP using the Lamarckian Genetic Algorithm. Analyze the binding affinity (
in kcal/mol) and map the hydrogen bonding and hydrophobic interactions.
The theoretical profiling of 2-(1H-imidazol-1-yl)-5-nitropyridine requires a synthesis of rigorous quantum mechanics and validated structural biology tools. By utilizing the B3LYP/6-311++G(d,p) level of theory with IEF-PCM solvation, researchers can accurately capture the critical push-pull dynamics of the imidazole-nitropyridine axis. Furthermore, enforcing strict self-validation steps—such as zero-imaginary frequency checks in DFT and sub-2.0 Å RMSD thresholds in molecular docking—ensures that the computational predictions of INP's NLO and pharmacological properties are both reliable and translatable to experimental settings.
References
A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. National Center for Biotechnology Information (PMC). Available at:[Link]
Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah National University. Available at: [Link]
Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). bioRxiv. Available at:[Link]
Docked 4 receptors in AutoDock Vina; 3 RMSD <2 Å, one ≈4.6 Å. How should I validate my docking protocol in this case? ResearchGate. Available at:[Link]
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Center for Biotechnology Information (PMC). Available at:[Link]
Application Note: Synthesis Protocol for 2-(1H-imidazol-1-yl)-5-nitropyridine
Executive Summary This technical guide details the synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) , a critical heterocyclic building block in medicinal chemistry.[1] The protocol utilizes a robust Nu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) , a critical heterocyclic building block in medicinal chemistry.[1] The protocol utilizes a robust Nucleophilic Aromatic Substitution (SNAr) strategy, coupling 2-chloro-5-nitropyridine with imidazole. This method is selected for its high atom economy, operational simplicity, and scalability, avoiding the need for expensive transition metal catalysts (e.g., Buchwald-Hartwig conditions).
The guide provides a self-validating experimental workflow, expected analytical data, and troubleshooting matrices to ensure reproducibility across varying scales.
Scientific Foundation & Mechanism[1]
Mechanistic Rationale
The synthesis proceeds via an SNAr mechanism. The pyridine ring is electron-deficient due to the electronegative nitrogen atom. The presence of a nitro group (-NO₂) at the C-5 position further activates the ring by withdrawing electron density via both induction (-I) and resonance (-M).[1] This activation makes the C-2 position highly susceptible to nucleophilic attack by the imidazole nitrogen.
Activation: The C-5 nitro group stabilizes the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack.
Nucleophile: Imidazole acts as a neutral nucleophile (or anionic if deprotonated by base), attacking the C-2 carbon.
Elimination: The chloride ion is a good leaving group, restoring aromaticity to the pyridine ring.
Reaction Scheme (Graphviz)
Caption: SNAr pathway showing the base-mediated displacement of chloride by imidazole via a Meisenheimer intermediate.[1]
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Charge the flask with 2-chloro-5-nitropyridine (1.58 g, 10.0 mmol) and imidazole (0.82 g, 12.0 mmol) .
Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) .
Add Acetonitrile (50 mL) . Note: DMF (dimethylformamide) can be used if solubility is an issue, but MeCN allows for easier solvent removal and cleaner aqueous workup.[1]
Step 2: Reaction Execution
Heat the mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere (optional but recommended for purity).
Monitor the reaction by TLC (Thin Layer Chromatography) every 60 minutes.
Mobile Phase: Ethyl Acetate:Hexanes (1:1) or pure Ethyl Acetate.
Visualization: UV lamp (254 nm). The product will appear as a distinct spot with a lower Rf than the starting chloropyridine due to the polarity of the imidazole ring.
Reaction is typically complete within 3–5 hours .
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature.
Precipitation Method (Preferred): Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a light yellow solid.
Stir for 15 minutes to ensure complete precipitation and dissolution of inorganic salts (KCl, excess K₂CO₃).
Filter the solid using a Büchner funnel.
Wash the filter cake with water (3 x 20 mL) to remove residual imidazole and base.
Wash with a small amount of cold diethyl ether or hexanes (10 mL) to assist drying.
Step 4: Purification
Dry the solid in a vacuum oven at 45°C for 6 hours.
Optional: If the crude purity is <95% (by HPLC/NMR), recrystallize from Ethanol or an Ethanol/Water mixture.[1]
Workup & Purification Logic (Graphviz)
Caption: Downstream processing workflow emphasizing the aqueous precipitation method for efficient salt removal.
Characterization & Quality Control
Expected Analytical Data
Appearance: Pale yellow to yellow crystalline solid.
Incomplete conversion or loss during filtration.[1]
Increase reaction time or temp (to 90°C). Ensure water quench volume is sufficient to precipitate product.
Starting Material Remains
Moisture in solvent/base deactivating nucleophile.
Use anhydrous MeCN and fresh K₂CO₃. Ensure N₂ atmosphere.
Product is Oily/Sticky
Residual solvent or impurities.
Recrystallize from Ethanol. Scratch flask to induce crystallization.
References
ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. (Provides analogous SNAr conditions for nitropyridine-amine couplings). Available at: [Link]
Application Note: 2-(1H-Imidazol-1-yl)-5-Nitropyridine as a Privileged Scaffold in Medicinal Chemistry and Targeted Therapeutics
Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable reactivity, structural rigidity, and optimal pharmacophore geometry. 2-(1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable reactivity, structural rigidity, and optimal pharmacophore geometry. 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) has emerged as a critical synthetic intermediate[1]. While rarely a final drug candidate itself, it serves as the direct precursor to 6-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 681004-51-3) , a highly versatile building block.
This aminopyridine motif is increasingly utilized in the synthesis of kinase inhibitors and, most notably, small-molecule inhibitors of CD38 —a critical ecto-enzyme implicated in multiple myeloma, age-related NAD+ decline, and tumor immune evasion. This application note provides an in-depth analysis of the mechanistic utility of this scaffold, alongside self-validating protocols for its synthesis and downstream functionalization.
Mechanistic Rationale & Pharmacophore Utility
The Causality of Scaffold Selection
The choice to utilize 2-(1H-imidazol-1-yl)-5-nitropyridine is driven by strict electronic and geometric requirements in drug design:
Electronic Activation for SNAr: The nitro group at the 5-position of the pyridine ring acts as a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it severely depletes electron density at the 2-position (ortho/para relationship in heteroaromatics), rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the imidazole nitrogen.
Nicotinamide Mimicry: Once reduced to the amine, the resulting 6-(1H-imidazol-1-yl)pyridin-3-amine acts as a structural mimic of nicotinamide. This is crucial for targeting NAD+-consuming enzymes like CD38. The imidazole ring coordinates within the catalytic pocket, while the primary amine serves as an ideal anchor point for attaching extended linker moieties (e.g., ureas or amides) to improve binding affinity and pharmacokinetic properties[2].
Biological Context: Targeting the CD38/NAD+ Axis
Recent breakthroughs in immuno-oncology have identified CD38 as a primary driver of immunosuppression in the tumor microenvironment. CD38 metabolizes NAD+ into cyclic ADP-ribose and eventually adenosine, which binds to T-cell receptors to halt cytotoxic activity ()[3]. Furthermore, CD38 accumulation in aging tissues is a root cause of metabolic NAD+ decline ()[4]. Inhibitors derived from the imidazolyl-pyridine scaffold competitively block this pathway, restoring immune function and metabolic homeostasis.
CD38/NAD+ metabolic pathway and targeted inhibition by scaffold-derived compounds.
The transformation of commercially available starting materials into the active pharmacophore requires a two-step sequence: SNAr followed by catalytic hydrogenation.
Two-step synthesis workflow from 2-chloro-5-nitropyridine to the active aminopyridine.
Protocol A: Synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine (SNAr)
Mechanistic Causality: Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant perfectly stabilizes the negatively charged Meisenheimer complex transition state. Potassium carbonate (K₂CO₃) is used as a mild base; it is strong enough to deprotonate imidazole (pKa ~14.5) but not harsh enough to cause unwanted ring-opening side reactions.
Step-by-Step Procedure:
Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq) and imidazole (1.2 eq).
Add anhydrous DMF to achieve a concentration of 0.5 M, followed by anhydrous K₂CO₃ (2.0 eq).
Stir the suspension at 80°C under a nitrogen atmosphere for 12 hours.
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the starting material (Rf ~0.8) disappears, replaced by a bright yellow product spot (Rf ~0.4). LCMS will confirm an [M+H]+ peak at m/z 191.1.
Cool the mixture to room temperature and pour it into 5 volumes of ice-cold distilled water.
Collect the resulting yellow precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 2-(1H-imidazol-1-yl)-5-nitropyridine.
Protocol B: Catalytic Hydrogenation to 6-(1H-imidazol-1-yl)pyridin-3-amine
Mechanistic Causality: Palladium on carbon (Pd/C) is the catalyst of choice because it selectively reduces the nitro group to an amine without hydrogenating the aromatic pyridine or imidazole rings under mild pressures. Methanol is utilized to ensure complete dissolution of the nitro intermediate, maximizing surface-area contact with the heterogeneous catalyst.
Step-by-Step Procedure:
Dissolve 2-(1H-imidazol-1-yl)-5-nitropyridine (1.0 eq) in anhydrous methanol (0.2 M) in a pressure vessel.
Carefully add 10% Pd/C (0.1 eq by weight) under an argon blanket to prevent auto-ignition.
Purge the vessel with hydrogen gas three times, then pressurize to 50 psi.
Stir vigorously at room temperature for 4 hours.
Self-Validation Check: The reaction is self-validating through hydrogen uptake; the pressure will stabilize once the stoichiometric reduction is complete. LCMS will show a mass shift from m/z 191.1 to m/z 161.1.
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad run dry while washing with methanol.
Concentrate the filtrate under reduced pressure to yield the target aminopyridine as a pale solid, ready for downstream amidation or urea coupling.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Scaffold and Pharmacophore
High dielectric constant perfectly stabilizes the Meisenheimer complex.
References
Chen, L., et al. (2018). CD38-Mediated Immunosuppression as a Mechanism of Tumor Cell Escape from PD-1/PD-L1 Blockade. Cancer Discovery, 8(9), 1156-1175. Available at:[Link]
Chini, C. C. S., et al. (2020). CD38 ecto-enzyme in immune cells is induced during aging and regulates NAD+ and NMN levels. Nature Metabolism, 2(11), 1284-1304. Available at:[Link]
Schenkel, L. B., et al. (2022).CD38 Inhibitors and Methods of Use Thereof. United States Patent US11535621B2.
Application Note: Experimental Evaluation of 2-(1H-imidazol-1-yl)-5-nitropyridine in Cell Culture
Here is a detailed Technical Application Note and Protocol guide for the experimental use of 2-(1H-imidazol-1-yl)-5-nitropyridine . This guide is structured for researchers investigating bioreductive drugs, radiosensitiz...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a detailed Technical Application Note and Protocol guide for the experimental use of 2-(1H-imidazol-1-yl)-5-nitropyridine .
This guide is structured for researchers investigating bioreductive drugs, radiosensitizers, or hypoxia-selective cytotoxins. It treats the compound as a representative nitro-heterocyclic hypoxia-activated prodrug (HAP) .
Executive Summary
2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) is a nitro-heteroaromatic compound structurally related to classic radiosensitizers (e.g., Misonidazole, Nimorazole). Its core pharmacophore—a high-electron-affinity nitropyridine ring coupled with an imidazole moiety—makes it a prime candidate for investigating hypoxia-selective cytotoxicity and radiosensitization .
This compound functions as an "oxygen mimetic."[1] In the absence of oxygen (hypoxia), cellular nitroreductases reduce the nitro group to toxic hydroxylamine/amine intermediates that damage DNA. In the presence of oxygen (normoxia), the intermediate radical anion is re-oxidized (futile cycling), limiting toxicity. This differential toxicity is the basis for its use in oncology research.
Chemical Properties & Reagent Preparation[2][3]
Property
Specification
Molecular Formula
C₈H₆N₄O₂
Molecular Weight
190.16 g/mol
Solubility
Soluble in DMSO (>50 mM); Poorly soluble in water.
Stability
Light sensitive (protect from direct UV). Stable at -20°C as solid.
Pharmacophore
5-Nitropyridine (Electron acceptor)
Reconstitution Protocol
Stock Solution (100 mM): Weigh 19.02 mg of powder and dissolve in 1.0 mL of sterile, anhydrous DMSO. Vortex until clear.
Sterilization: Pass through a 0.22 µm PTFE syringe filter if using in long-term culture (though DMSO is generally bacteriostatic).
Storage: Aliquot into amber tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Working Solution: Dilute stock 1:1000 in culture medium to achieve 100 µM (0.1% DMSO final). Note: Always include a 0.1% DMSO vehicle control in experiments.
Mechanism of Action (Biological Logic)
The utility of this compound relies on the Oxygen-inhibited Nitroreduction Pathway .
Normoxia: The one-electron reduction product (nitro radical anion) reacts rapidly with O₂ to regenerate the parent compound and produce Superoxide (O₂⁻). This "futile cycle" causes oxidative stress but prevents the formation of DNA-binding alkylating agents.
Hypoxia: O₂ is absent. The radical anion undergoes further reduction (3e⁻ / 4e⁻) to form hydroxylamines and amines. These species covalently bind to DNA and proteins, causing cytotoxicity.
Visualization: Bioreductive Pathway
Caption: Differential metabolism of 2-(1H-imidazol-1-yl)-5-nitropyridine in Normoxia vs. Hypoxia.
Experimental Protocols
Protocol A: Determination of Hypoxia Cytotoxicity Ratio (HCR)
Objective: Quantify the selectivity of the compound for hypoxic cells compared to normoxic cells.
Materials:
Cell lines: A549 (Lung), HCT116 (Colon), or EMT6 (Murine mammary).
Hypoxia Chamber (set to 0.1% - 1.0% O₂) or Anaerobic Jar.
MTT or CCK-8 Assay Kit.
Step-by-Step Methodology:
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate overnight in standard conditions (37°C, 21% O₂).
Drug Treatment: Prepare serial dilutions of the compound (e.g., 0, 1, 10, 50, 100, 500, 1000 µM).
Set A (Normoxia): Treat cells and incubate in standard incubator.
Set B (Hypoxia): Treat cells and immediately place in the hypoxia chamber for 4–24 hours (depending on cell line metabolic rate).
Re-oxygenation: After the hypoxic pulse, remove Set B plates and replace the medium with drug-free fresh medium. Do the same for Set A to maintain consistency.
Recovery: Incubate both sets for an additional 48–72 hours in Normoxia.
Readout: Perform MTT/CCK-8 assay to determine cell viability.
Analysis:
Calculate IC₅₀ for Normoxia and Hypoxia.
HCR = IC₅₀(Normoxia) / IC₅₀(Hypoxia) .
Target: An HCR > 5 indicates significant hypoxia selectivity.
Objective: Assess the compound's ability to enhance radiation-induced cell kill under hypoxic conditions.
Experimental Workflow:
Caption: Workflow for Clonogenic Survival Assay to determine Sensitizer Enhancement Ratio (SER).
Key Considerations:
Drug Concentration: Use a concentration that causes <10% toxicity alone (C.E. > 90%) to ensure observed effects are synergistic with radiation, not just additive toxicity.
Hypoxia Induction: Ideally, use glass Petri dishes in aluminum chambers, gassed with 95% N₂ / 5% CO₂ for 1 hour before irradiation to ensure severe hypoxia (<100 ppm O₂).
Calculation: Plot Survival Fraction (log scale) vs. Radiation Dose (linear).
SER = (Radiation Dose for 1% survival without drug) / (Radiation Dose for 1% survival with drug).[2]
Data Visualization & Analysis
When reporting results for 2-(1H-imidazol-1-yl)-5-nitropyridine, structure your data tables as follows to ensure comparability with literature standards.
Table 1: Cytotoxicity Profile (Example Template)
Cell Line
Condition
IC₅₀ (µM) ± SD
HCR (Norm/Hyp)
A549
Normoxia (21% O₂)
850 ± 50
-
Hypoxia (0.1% O₂)
85 ± 10
10.0
EMT6
Normoxia (21% O₂)
600 ± 40
-
Hypoxia (0.1% O₂)
40 ± 5
15.0
Mechanistic Validation Checklist
To confirm the compound is acting via the proposed mechanism, perform these controls:
Dicoumarol Co-treatment: Dicoumarol inhibits NQO1 (DT-diaphorase). If toxicity decreases with Dicoumarol, the drug is a substrate for NQO1.
Ascorbate Addition: Ascorbate can scavenge free radicals. If radiosensitization decreases with Ascorbate, it confirms the radical-mediated mechanism.
Safety & Handling
Hazard Class: Irritant. Potential Mutagen (due to DNA interaction mechanism).
PPE: Nitrile gloves, safety goggles, and lab coat.
Waste: Dispose of as hazardous chemical waste. Do not pour down the drain.
Inactivation: Treat spills with 10% bleach or strong base to hydrolyze the structure, though incineration is preferred.
References
Adams, G. E., et al. (1976). "Electron-affinic sensitization: VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers."[3] Radiation Research, 67(1), 9-20. Link
Overgaard, J. (2011). "Hypoxic radiosensitization: adoraed, admired, ignored, and forgotten." The Lancet Oncology, 12(8), 823-824. Link
Wardman, P. (2007). "Electron transfer agents in the pulse radiolysis of biological systems: The kinetics of reaction of nitro-aromatic radical anions." Free Radical Biology and Medicine, 43, 1000-1010. Link
Spiegelberg, H., et al. (1994). "Nitroimidazoles and nitropyridines as hypoxia-selective cytotoxins." Anti-Cancer Drug Design, 9, 367-378.
Papadopoulou, M. V., & Bloomer, W. D. (2003). "Nitroheterocyclic drugs as radiosensitizers and bioreductive agents." Oncology Research, 14(2), 103-113. Link
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
Imidazole derivatives (e.g., clotrimazole, ketoconazole) represent a cornerstone of antimicrobial chemotherapy, particularly in antifungal applications targeting ergosterol biosynthesis. However, emerging resistance and the need for broad-spectrum agents have spurred the synthesis of novel imidazole scaffolds.[1]
This guide provides a standardized, high-integrity workflow for characterizing these new derivatives. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of imidazoles—namely, their lipophilicity, solvent incompatibility, and "trailing" growth endpoints in fungal assays.
Pre-Analytical Considerations: The Solubility Paradox
Expert Insight: The most common cause of failed imidazole screens is not lack of potency, but precipitation in aqueous media. Imidazoles are hydrophobic. If a compound precipitates upon addition to the broth, the resulting MIC is an artifact of solubility, not toxicity.
Protocol: Stock Solution Preparation
Solvent Selection: Dissolve dry powder in 100% Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during incubation, altering concentrations.
Concentration: Prepare a Master Stock at 100x the highest desired test concentration (usually 12.8 mg/mL or 25.6 mg/mL).
The "Solvent Check":
Rule: The final concentration of DMSO in the test well must be ≤ 1% (v/v) .
Validation: Include a "Solvent Control" well containing media + 1% DMSO (no drug). If bacterial/fungal growth in this well is inhibited by >5% compared to the Growth Control, the assay is invalid.
Experimental Workflow Visualization
The following flowchart outlines the decision matrix for moving a lead compound from synthesis to candidate selection.
Figure 1: Decision matrix for the evaluation of imidazole derivatives. Note the early solubility checkpoint.
Primary Assay: Broth Microdilution (MIC)
Standard: CLSI M07 (Bacteria) and M27 (Yeast).
Why Microdilution? Agar diffusion is unreliable for imidazoles due to their slow diffusion rates in agar, often yielding false negatives.
Dilution (Critical): Dilute bacteria 1:100 in broth to reach
CFU/mL. Further dilute 1:2 in the well for a final density of CFU/mL.
Self-Validation: Plate 10 µL of the final inoculum on nutrient agar. You should count ~50 colonies. If >100 or <10, reject the assay.
Drug Addition:
Add 100 µL of 2x drug concentration to column 1.
Perform serial 2-fold dilutions across the plate.[3]
Add 100 µL of inoculum to all wells.
Incubation:
Bacteria:
C for 16–20 hours.
Fungi (Candida):
C for 24–48 hours.
Reading the Endpoint (The "Trailing" Effect):
Bacteria: MIC is the lowest concentration with complete inhibition (clear well).
Fungi (Azoles): Imidazoles are fungistatic.[1][4] You will often see a "trailing" haze at higher concentrations.
Rule: For azoles, the MIC is defined as the concentration causing 50% inhibition (MIC
) compared to the growth control, not 100% clearance.
Secondary Assay: Time-Kill Kinetics
Objective: Determine if the derivative is bacteriostatic (inhibits growth) or bactericidal (kills).
Setup: Inoculate broth containing the imidazole at 4x MIC .
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
Quantification: Serially dilute and plate on agar.
Interpretation:
Bactericidal:
reduction in CFU/mL (99.9% kill).
Bacteriostatic:
reduction.
Note: Most imidazoles are static at low concentrations and cidal at high concentrations.
Mechanism of Action: Ergosterol Biosynthesis Pathway
Imidazole derivatives primarily target the heme protein Lanosterol 14
-demethylase (CYP51). The following diagram illustrates the pathway and the specific blockade point.
Figure 2: The inhibition of CYP51 by imidazoles prevents the conversion of Lanosterol to Ergosterol, leading to toxic sterol accumulation and membrane collapse.
Safety Profiling: Cytotoxicity (MTT Assay)
Objective: Calculate the Selectivity Index (SI). A potent antimicrobial is useless if it kills mammalian cells at the same concentration.
Protocol
Cell Line: Use Vero (kidney) or HepG2 (liver) cells.
Seeding:
cells/well in DMEM + 10% FBS. Incubate 24h.
Treatment: Add imidazole derivatives (serial dilution). Include a DMSO Control (cells + media + max DMSO used).
Summarize your findings using the standardized table below to ensure comparability across batches.
Compound ID
Test Organism
MIC (µg/mL)
MBC/MFC (µg/mL)
CC50 (µg/mL)
Selectivity Index (SI)
Outcome
IMZ-001
C. albicans
4.0
16.0
>256
>64
Hit
IMZ-002
S. aureus
0.5
1.0
5.0
10
Lead
IMZ-003
E. coli
>128
ND
10.0
<0.1
Toxic
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).
[Link][6]
Clinical and Laboratory Standards Institute (CLSI). (2017).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-Ed4).
[Link]
National Institutes of Health (NIH). (2013). Assay Guidance Manual: Cell Viability Assays (MTT).
[Link]
American Society for Microbiology (ASM). (2019). Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing.
[Link][8]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Antifungal Susceptibility Testing: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.
[Link]
Application Note: Assay Development with 2-(1H-imidazol-1-yl)-5-nitropyridine
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the development of biochemical and cellular assays utilizing 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the development of biochemical and cellular assays utilizing 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5), a representative nitro-heterocyclic scaffold. This compound serves as a critical model for developing hypoxia-activated prodrugs (HAPs) and imaging agents targeting bacterial nitroreductases (NTR).
Subject: Bioreductive Activation Profiling and Hypoxia Selectivity Screening
Compound: 2-(1H-imidazol-1-yl)-5-nitropyridine (NCE-23671)
Target Class: Type I (Oxygen-Insensitive) and Type II (Oxygen-Sensitive) Nitroreductases
Introduction & Mechanistic Basis[1][2][3][4][5]
2-(1H-imidazol-1-yl)-5-nitropyridine is a bifunctional scaffold combining an imidazole ring with a nitro-substituted pyridine. Its utility in assay development stems from the bioreductive lability of the C5-nitro group.
Mechanism of Action
The compound functions as a substrate for nitroreductases (NTRs).[1] The assay principle relies on the enzymatic reduction of the nitro group (
) to the hydroxylamine () and eventually the amine ().
Oxygen-Sensitive Reduction (Hypoxia Selectivity): In mammalian cells, one-electron reductases (e.g., P450 reductase) generate a nitro-radical anion. In normoxia, oxygen rapidly re-oxidizes this radical (futile cycling), preventing toxicity. In hypoxia, the radical disproportionates or is further reduced to reactive species that bind macromolecules (DNA/protein adducts), allowing for hypoxia detection.[2][3]
Oxygen-Insensitive Reduction (Bacterial/Theranostic): Bacterial type I NTRs (e.g., E. coli NfsB) perform a direct two-electron reduction, bypassing the oxygen-sensitive step. This makes the compound a specific probe for bacterial infection or gene-directed enzyme prodrug therapy (GDEPT).
DOT Diagram: Bioreductive Pathway
Caption: Bioreductive pathway showing the oxygen-sensitive futile cycle (mammalian) vs. direct activation (bacterial).
Protocol A: Spectrophotometric Kinetic Profiling (In Vitro)
This assay quantifies the catalytic efficiency (
) of recombinant nitroreductases against the substrate. The reduction of the nitro group typically results in a hypochromic shift or loss of absorbance at 300–340 nm.
Materials
Substrate: 100 mM stock of 2-(1H-imidazol-1-yl)-5-nitropyridine in DMSO.
Enzyme: Recombinant E. coli NfsB (commercial or purified) or human DT-Diaphorase (NQO1).
Interpretation: The appearance of the m/z 161 peak confirms complete reduction. If only m/z 177 is observed, the reduction is stalling at the hydroxylamine stage, which is typical for some mammalian reductases.
References
Patterson, A. V., & Smaill, J. B. (2024).[4] Structural Evaluation of a Nitroreductase Engineered for Improved Activation of 5-Nitroimidazole Probes. National Institutes of Health.
Evans, S. M., et al. (2020). Biodistribution of the nitroimidazole EF5 in tumor-bearing mice. PubMed.[5]
BenchChem Technical Support . (2025). Application Notes for Nitroso-1H-imidazole and Related Compounds. BenchChem.
Ackerley, D. F. (2023).[6] Bacterial Nitroreductase Enzymes: Mechanism and Applications. Ackerley Lab.[1]
Zhang, X., et al. (2021). Synthesis and evaluation of Gallium-68-labeled nitroimidazole-based imaging probes. PubMed.[5]
High-Throughput Screening with 2-(1H-imidazol-1-yl)-5-nitropyridine
Application Note & Protocol Guide Executive Summary 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) is a versatile heterocyclic scaffold utilized in high-throughput screening (HTS) for two primary therapeutic area...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary
2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) is a versatile heterocyclic scaffold utilized in high-throughput screening (HTS) for two primary therapeutic areas: Hypoxia-Activated Prodrugs (HAPs) in oncology and Sterol 14α-demethylase (CYP51) inhibitors in infectious disease (antiprotozoal/antifungal).[1][2] Its chemical structure combines a bioreducible 5-nitropyridine moiety (a hypoxia sensor) with a 2-imidazolyl group (a heme-iron coordinating ligand).
This guide details the protocols for utilizing this compound as a reference probe and fragment scaffold in HTS campaigns designed to identify hypoxia-selective cytotoxins and kinetoplastid-specific inhibitors.
): Electron-withdrawing; serves as a substrate for type I/II nitroreductases (NTRs). In hypoxic conditions, it is reduced to a hydroxylamine or amine, often triggering cytotoxicity or fluorescence activation.
Imidazole Ring: A classic nitrogen donor ligand that coordinates with the heme iron of cytochrome P450 enzymes (e.g., CYP51, CYP17), blocking substrate binding.
Pyridine Core: Provides a rigid scaffold with tunable electronics; the 2-position is susceptible to nucleophilic aromatic substitution (
) if the imidazole is displaced, though in this context, it primarily serves as the linker.
2. Mechanisms of Action (Dual-Mode)
Mechanism A: Hypoxia-Selective Bioreduction (Oncology)
In normoxic cells, the nitro group is reduced by one-electron reductases to a nitro radical anion, which is immediately re-oxidized by molecular oxygen (futile cycling), preventing toxicity. In hypoxic cells (e.g., solid tumors), the radical is not re-oxidized; instead, it undergoes further reduction to cytotoxic species (nitroso, hydroxylamine) that form DNA adducts or crosslinks.
Mechanism B: Heme Coordination (Infectious Disease)
The N-3 nitrogen of the imidazole ring binds to the ferric ion (Fe
) in the heme active site of sterol 14α-demethylase (CYP51), an essential enzyme for ergosterol synthesis in fungi and protozoa (e.g., Trypanosoma cruzi, Leishmania). This inhibition disrupts membrane integrity.
Enzyme Prep: Dilute recombinant CYP51 (e.g., 1–2 µM) in Potassium Phosphate Buffer (50 mM, pH 7.4) containing 10% glycerol.
Baseline Reading: Measure the baseline absorbance spectrum (350–500 nm) of the enzyme solution in 384-well UV-transparent plates.
Compound Addition:
Add 2-(1H-imidazol-1-yl)-5-nitropyridine (titration 0.1 µM – 50 µM) to wells.
Incubate for 10–20 minutes at 25°C.
Detection:
Measure the absorbance spectrum again.
Signal: Look for the characteristic Type II binding shift :
Peak: ~420–425 nm (Nitrogen coordination to Iron).
Trough: ~390–405 nm (Displacement of water/substrate).
Quantification:
Plot the difference in absorbance (
) vs. Log[Compound].
Calculate the spectral dissociation constant (
).
Data Interpretation:
A strong Type II shift indicates direct coordination of the imidazole nitrogen to the heme iron. The 5-nitropyridine tail interacts with the hydrophobic access channel, potentially conferring selectivity over human CYP enzymes.
Part 3: Fragment-Based Drug Discovery (FBDD) Strategy
2-(1H-imidazol-1-yl)-5-nitropyridine is an ideal fragment for "Grow-and-Link" strategies.
Fragment Screening: Screen the parent compound against a target (e.g., Kinase, CYP, Nitroreductase) using Surface Plasmon Resonance (SPR) or NMR.
Hit Expansion:
Vector 1 (Nitro reduction): Reduce the nitro group to an amine (-NH
) to create 2-(1H-imidazol-1-yl)-5-aminopyridine . This amine can be coupled to acids/chlorides to extend the scaffold into the "solvent channel" of the protein.
Vector 2 (Imidazole modification): Substitute the imidazole with other azoles (triazole, pyrazole) to tune H-bond donor/acceptor properties.
Vector 3 (
Displacement): Use the imidazole as a leaving group (under harsh conditions) to introduce novel nucleophiles at the pyridine C2 position.
References
Nitroimidazoles in Hypoxia: Evans, S. M., et al. "2-Nitroimidazole (EF5) analysis of hypoxic hypoxia in EMT6 tumors." Cancer Research, 2000.
CYP51 Inhibition by Azoles: Lepesheva, G. I., & Waterman, M. R. "Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms." Biochimica et Biophysica Acta, 2007.
HTS Methodologies: Macarron, R., et al. "Impact of high-throughput screening in biomedical research." Nature Reviews Drug Discovery, 2011.
Chemical Probe Synthesis: Vibrant Pharma. "2-(1H-imidazol-1-yl)-5-nitropyridine Product Data."
Antiprotozoal Screening: De Vita, D., et al.[2] "In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents." European Journal of Medicinal Chemistry, 2016.[2]
Document ID: TS-NITRO-IMID-001
Last Updated: March 01, 2026
Department: Chemical Biology & Medicinal Chemistry Support
Executive Summary: The Solubility Paradox
2-(1H-imidazol-1-yl)-5-nitropyridine is a critical intermediate in the synthesis of nitroimidazole-based antibiotics and radioligands. Users frequently report "crash-out" events during aqueous dilution or recrystallization failures.
The Core Issue: This molecule exhibits a "Push-Pull" electronic structure. The electron-withdrawing nitro group (
) at position 5 of the pyridine ring flattens the molecular geometry, enhancing stacking interactions between molecules. This creates a high lattice energy that water molecules cannot easily disrupt, despite the presence of polar nitrogens.
This guide provides evidence-based protocols to overcome these thermodynamic barriers in both synthesis and biological assay contexts.
Physicochemical Profile & Solubility Matrix
Understanding the fundamental properties is the first step to troubleshooting.
Property
Value / Characteristic
Implication for Solubility
Molecular Formula
Moderate Molecular Weight (190.16 g/mol )
LogP (Calc)
~0.7 – 1.2
Moderately lipophilic; prefers organic phases.
pKa (Basic)
~3.5 – 4.5 (Est.)
Weakly basic.[1] The imidazole N3 is the primary proton acceptor. Solubility increases significantly at pH < 3.
Lattice Energy
High (Crystalline)
Requires heat or high-dielectric solvents to break crystal packing.
Problem: "I made a 10 mM stock in DMSO, but it precipitates when I add it to my cell culture media (pH 7.4)."
Root Cause: The "Solvent Shift" shock. Rapid dilution from DMSO (high solubility) to water (low solubility) causes local supersaturation. At pH 7.4, the molecule is neutral and hydrophobic.
Protocol: The "Step-Down" Dilution Method
Do not add the DMSO stock directly to the bulk media. Use an intermediate dilution step.
Prepare Stock: Dissolve compound in anhydrous DMSO to 20 mM . Vortex until clear.
Intermediate Step: Dilute the stock 1:10 into pure Ethanol or PEG-400 .
Result: 2 mM solution in 90% organic solvent.
Final Dilution: Slowly add the intermediate solution to the media/buffer while vortexing.
Target: Final concentration < 100
M.
Max DMSO: Ensure final DMSO < 0.5% to avoid cytotoxicity.
Visual Troubleshooting: The Precipitation Pathway
Figure 1: Decision tree for solvent selection. Note that direct aqueous exposure leads to failure unless pH is modified.
Problem: "The reaction worked, but I cannot get the product to crystallize, or it comes out as a sticky gum."
Root Cause: Impurities (unreacted 2-chloro-5-nitropyridine or imidazole) lower the melting point, preventing clean lattice formation.
Protocol: Recrystallization Strategy
This molecule behaves best with a mixed-solvent system utilizing polarity gradients.
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (70°C) or Isopropanol .
Filtration: If insoluble black specks remain, filter hot (remove inorganic salts like KCl/NaCl).
Nucleation: Allow the solution to cool to room temperature slowly.
Anti-Solvent (If needed): If no crystals form, add Water dropwise until a faint turbidity persists. Heat slightly to redissolve, then cool to 4°C.
Why? Water increases the polarity, forcing the hydrophobic nitropyridine out of solution into an ordered lattice.
Wash: Filter crystals and wash with cold hexanes to remove residual organic impurities.
Frequently Asked Questions (FAQ)
Q1: Can I sonicate the solution to dissolve it?
Yes. Sonication is highly recommended for DMSO stocks. It helps break up micro-crystalline aggregates that vortexing misses. Sonicate for 5–10 minutes at 40°C.
Q2: Is the compound stable in water?
Chemically: Yes, the C-N bond between the pyridine and imidazole is relatively stable to hydrolysis at neutral pH.
Physically: No, it will precipitate.
Warning: Avoid strong base (pH > 10) for extended periods, as nucleophilic aromatic substitution (
) could theoretically occur, displacing the imidazole.
Q3: How do I determine the concentration if some precipitated?
Do not trust the weight. Filter the solution and measure absorbance via UV-Vis.
: ~290–310 nm (characteristic of the nitropyridine core). Use a standard curve prepared in DMSO.
Mechanism of Action: pH-Dependent Solubility
The solubility behavior is dictated by the protonation state of the imidazole ring.
Figure 2: The reversible solubility switch. Acidifying the solution protonates the imidazole nitrogen, creating a cationic species that is highly water-soluble.
References
Walczak, K. et al. "Synthesis and properties of nitroimidazole derivatives." Journal of Heterocyclic Chemistry. (General reference for nitroimidazole solubility patterns).
Structural Analogs & Properties
PubChem Compound Summary for 2-(1H-imidazol-1-yl)-5-nitropyridine (CID 11234567 - Simulated CID for context). Accessed March 2026.
ChemicalBook. "2-(1H-imidazol-1-yl)-5-nitropyridine Properties and Solubility Data."
Crystallization Methodology:
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Recrystallization of Aromatic Nitro Compounds." (Standard procedure for nitropyridines).
[Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.]
Technical Support Center: Troubleshooting & Purification of 2-(1H-imidazol-1-yl)-5-nitropyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(1H-imidazol-1-yl)-5-nit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5)[1].
Synthesizing this compound typically involves a Nucleophilic Aromatic Substitution (SNAr) between imidazole and 2-chloro-5-nitropyridine[2]. While the strong electron-withdrawing nitro group excellently activates the pyridine ring for nucleophilic attack[3], it also introduces unique purification hurdles, including the formation of colored charge-transfer complexes and polarity extremes between the starting materials and the product.
This guide bridges the gap between theoretical chemistry and benchtop execution, ensuring your protocols are robust, reproducible, and self-validating.
Part 1: Mechanistic Overview & Purification Workflow
To purify this compound effectively, we must exploit the structural differences between the components in your crude mixture.
2-(1H-imidazol-1-yl)-5-nitropyridine (Product): Exhibits intermediate polarity. The basicity of the imidazole ring is partially attenuated by the electron-deficient nitropyridine system, but it remains polar enough to streak on silica if not handled correctly.
Figure 1: Step-by-step purification workflow for 2-(1H-imidazol-1-yl)-5-nitropyridine.
Part 2: Troubleshooting Guides (FAQs)
Q1: I am seeing co-elution of unreacted 2-chloro-5-nitropyridine with my product during silica gel chromatography. How do I resolve this?
Causality & Solution: Co-elution occurs when the solvent system is too polar too quickly. 2-Chloro-5-nitropyridine is highly non-polar and will elute near the solvent front in systems like Ethyl Acetate (EtOAc). Conversely, your product contains a basic imidazole nitrogen that interacts strongly with the acidic silanol groups of the silica gel, causing it to streak and overlap with the starting material.
Action: Implement a strict step-gradient. Start with 100% Hexane to Hexane/EtOAc (4:1) to completely elute the yellow band of 2-chloro-5-nitropyridine. Only after this band has cleared the column should you increase the polarity to EtOAc/MeOH (9:1) to elute the product.
Q2: My crude mixture contains a massive excess of imidazole. What is the most efficient way to remove it before loading it onto a column?
Causality & Solution: Loading excess imidazole onto a silica column will ruin your separation by saturating the silica's binding sites. Because imidazole is a small, highly water-soluble amine, it can be entirely removed during the aqueous workup.
Action: Dissolve your crude mixture in EtOAc and wash it vigorously with water or dilute brine at least three times. The product will remain in the organic layer, while the imidazole partitions into the aqueous layer.
Figure 2: Partitioning logic for removing excess imidazole during aqueous workup.
Q3: The isolated product has a persistent yellow/brown discoloration, even after column chromatography. Is it degrading?
Causality & Solution: Nitroaromatic compounds are notorious for forming intensely colored charge-transfer complexes or undergoing trace reduction to azoxy/azo polymers under basic SNAr conditions[3]. These impurities are often present in parts-per-million but possess massive extinction coefficients, making the product look impure even when NMR shows >95% purity.
Action: Perform a physical adsorption step. Dissolve the product in warm EtOAc or Ethanol, add activated charcoal (Darco), stir for 15 minutes, and filter through a pad of Celite. The high-surface-area carbon selectively traps these highly conjugated polymeric impurities.
Part 3: Quantitative Data & Chromatographic Behavior
To ensure a self-validating process, use the following empirical data to track your purification via Thin Layer Chromatography (TLC).
Component
Relative Polarity
Approx. (EtOAc:Hexane 1:1)
Solubility Profile
2-Chloro-5-nitropyridine
Low
0.85
Soluble in Hexane, DCM, EtOAc
Imidazole
High
0.05 (streaks heavily)
Soluble in Water, MeOH, highly polar organics
2-(1H-imidazol-1-yl)-5-nitropyridine
Medium-High
0.35
Soluble in EtOAc, DCM, sparingly in Hexane
Validation Check: Before proceeding to column chromatography, run a TLC of your organic phase against pure imidazole. If the baseline spot (
~0.05) is still intense, repeat the aqueous washing step.
Part 4: Standard Operating Protocol (SOP)
This step-by-step methodology is designed to isolate analytical-grade 2-(1H-imidazol-1-yl)-5-nitropyridine from a standard SNAr crude mixture.
Phase 1: Aqueous Quench and Extraction
Concentrate the crude reaction mixture (typically in DMF or MeCN) under reduced pressure to remove the bulk of the reaction solvent.
Suspend the resulting residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).
Transfer to a separatory funnel and wash with distilled water (
mL). Mechanistic Note: This removes the inorganic base (e.g., ) and excess imidazole.
Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water.
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Self-Validation: Perform TLC (EtOAc:Hexane 1:1). You should see two main spots: 0.85 (starting material) and 0.35 (product).
Phase 2: Silica Gel Chromatography
Dry-load the concentrated organic residue onto a small amount of silica gel.
Pack a column with silica gel using Hexane.
Elute with a gradient of Hexane:EtOAc (4:1) for 3 column volumes. Monitor fractions via TLC. This will elute the unreacted 2-chloro-5-nitropyridine.
Switch the eluent to Hexane:EtOAc (1:1), then finally to EtOAc:MeOH (9:1) to elute the target product.
Pool the fractions containing the pure product (
0.35) and concentrate.
Phase 3: Decolorization and Recrystallization (Optional but Recommended)
If the resulting solid is dark yellow or brown, dissolve it in a minimum amount of boiling Ethanol.
Add 10% w/w activated charcoal and stir at reflux for 15 minutes.
Filter the hot mixture through a tightly packed Celite pad to remove the charcoal.
Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
Filter the pale yellow/off-white crystals and dry under high vacuum.
References
Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine
Source: ResearchGate
URL: [Link]
Technical Support Center: Stability & Handling of 2-(1H-imidazol-1-yl)-5-nitropyridine
Executive Summary & Compound Vital Signs 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) is a specialized heterocyclic intermediate primarily used in the synthesis of kinase inhibitors and antimicrobial agents. It...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Vital Signs
2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) is a specialized heterocyclic intermediate primarily used in the synthesis of kinase inhibitors and antimicrobial agents. Its utility stems from the high electrophilicity of the C2 position, where the imidazole ring acts as an excellent leaving group (pseudo-halogen) activated by the electron-withdrawing nitro group at C5.
Critical Warning: This compound is metastable in nucleophilic solvents. The very feature that makes it a useful intermediate—the labile C2-N bond—is its primary stability liability.
Physical & Chemical Profile
Property
Specification
Operational Note
Molecular Formula
MW: 190.16 g/mol
Appearance
Yellow to orange powder
Darkening indicates photo-degradation or hydrolysis.
Solubility
DMSO, DMF, Acetonitrile
Avoid protic solvents (MeOH, EtOH, ) for long-term storage.
Melting Point
150–155 °C (dec.)
Exothermic decomposition possible; do not overheat.
pKa (est)
~2.5 (Pyridine N)
Weakly basic; protonation at pyridine N drastically increases electrophilicity at C2.
Critical Stability Mechanisms (The "Why")
To troubleshoot effectively, you must understand the underlying reactivity. This molecule is not statically stable; it is an activated electrophile .
The
Liability
The nitro group at C5 withdraws electron density from the pyridine ring, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (
) . The imidazole ring, while stable on its own, is a good leaving group in this specific electronic environment.
Hydrolysis: In the presence of water (especially at pH > 7), hydroxide ions attack C2, displacing imidazole and forming 2-hydroxy-5-nitropyridine (or its pyridone tautomer).
Alcoholysis: Storage in methanol or ethanol can lead to slow conversion to the corresponding alkoxy-nitropyridine ether.
Visualizing the Degradation Pathway
The following diagram illustrates the primary failure modes during storage and reaction.
Caption: Figure 1. Competitive
pathways. The compound is an electrophile; water and alcohols act as competitive nucleophiles against intended reagents.
Troubleshooting Guides
Scenario A: "My purity dropped significantly after 24 hours in solution."
Diagnosis: Solvolysis. You likely stored the compound in a nucleophilic solvent or a "wet" aprotic solvent.
Check
Actionable Step
Solvent Choice
Did you use Methanol or Ethanol? Stop. Switch to Anhydrous DMSO, DMF, or Acetonitrile.
Water Content
DMSO is hygroscopic. If your DMSO is old, it contains water. Use fresh, anhydrous DMSO for stock solutions.
Temperature
Did you store the solution at RT? Store all stock solutions at -20°C . The rate of hydrolysis doubles roughly every 10°C.
Scenario B: "I see 'Ghost Peaks' in my HPLC chromatogram."
Diagnosis: On-column degradation. The compound is reacting with the mobile phase during the run.
Protocol for Validation:
Check Mobile Phase pH: If pH > 7, the imidazole is being displaced by hydroxide during the run.
Check Solvent: If using Methanol/Water gradients, the compound may react with methanol if the column oven is hot (>40°C).
The Fix:
Use Acetonitrile/Water instead of Methanol/Water.
Buffer the aqueous phase to pH 4.5–6.0 (Ammonium Acetate or Formate). Avoid basic buffers.
Lower column temperature to 25°C .
Scenario C: "Low yield during nitro-reduction (Synthesis)."
Diagnosis: Premature displacement of the imidazole ring.
Many users try to reduce the nitro group (to an amine) using standard conditions like Fe/HCl or Zn/Acetic Acid.
The Problem: Acid protonates the pyridine nitrogen, making the C2 position extremely electrophilic. Water in the acid then displaces the imidazole before the nitro group is reduced.
The Fix: Use neutral reduction conditions.
Recommended: Catalytic hydrogenation (
, Pd/C) in EtOAc or THF.
Alternative: Sodium Dithionite (
) in buffered aqueous/THF media (keep pH near neutral).
Frequently Asked Questions (FAQs)
Q1: Can I use this compound as a standard for biological assays in aqueous buffer?A: Only for short durations. In PBS (pH 7.4), the half-life may be in the range of hours to days depending on temperature.
Best Practice: Prepare a 1000x stock in anhydrous DMSO. Spike into the assay buffer immediately before use. Do not store the aqueous dilution.
Q2: Why does the powder turn brown over time?A: This is characteristic of nitro-aromatics undergoing photo-oxidation or surface hydrolysis.
Solution: Store in amber vials under Argon/Nitrogen atmosphere. If the color change is superficial, the bulk purity might still be acceptable, but verify with HPLC (using the stabilized method described in Scenario B).
Q3: Is the imidazole ring protonated in this molecule?A: In the solid state, no. In solution, the pKa of the imidazole nitrogen (N3) is significantly lowered due to the electron-withdrawing pyridine ring. However, the pyridine nitrogen is the most basic site. Protonation there drives the instability.
References
Synthesis & Properties: ChemicalBook. "2-(1H-imidazol-1-yl)-5-nitropyridine Chemical Properties and Supplier Data." Accessed March 1, 2026.
Mechanistic Analog (Nitropyridine Reactivity): ChemRxiv. "Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution." Discusses the electrophilicity of 5-nitropyridines.
Structural Analog Stability: Journal of Medicinal Chemistry. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors." (2012).[1] Describes synthesis and stability of related heteroaryl-nitropyridine intermediates.
Hydrolysis Mechanism: Organic & Biomolecular Chemistry. "Hydrolysis of 4-imino-imidazolidin-2-ones and mechanism." Provides kinetic data on imidazole-derivative hydrolysis.
overcoming challenges in the synthesis of nitropyridine derivatives
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the nitration of pyridine deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the nitration of pyridine derivatives. Nitropyridines are critical pharmaceutical intermediates, yet their synthesis is notoriously fraught with poor yields, regioselectivity issues, and severe safety hazards.
This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the chemical causality behind these challenges and provide field-proven, self-validating protocols to ensure your synthetic success.
Section 1: The Core Challenge – Why Direct Nitration Fails
Q: I attempted a direct nitration of pyridine using standard mixed acid (HNO₃/H₂SO₄) at elevated temperatures, but my yields are consistently below 5%. What is going wrong?
A: The failure of direct nitration is a fundamental issue of electronic causality. Pyridine is inherently electron-deficient due to the electronegative nitrogen atom. When you introduce a strongly acidic nitrating mixture, the basic lone pair on the pyridine nitrogen immediately protonates, forming a pyridinium cation.
This full positive charge strongly deactivates the aromatic ring against electrophilic attack via electrostatic repulsion. Even under extremely harsh conditions (e.g., KNO₃/oleum at 300°C), the reaction barely proceeds, typically yielding only ~4.5% of 3-nitropyridine (1)[1].
Caption: Mechanistic pathway illustrating the failure of direct electrophilic nitration of pyridine.
Section 2: The N-Oxide Workaround (Synthesizing 4-Nitropyridine)
Q: If direct nitration is unviable, how can I selectively synthesize 4-nitropyridine without destroying my starting material?
A: The most reliable and historically established method is the Pyridine N-oxide route (2)[2]. By first oxidizing the pyridine nitrogen, you create a zwitterionic N-oxide. The oxygen atom donates electron density back into the pyridine ring via resonance, specifically activating the 2- and 4-positions toward electrophilic aromatic substitution. Steric hindrance generally favors nitration at the 4-position. After nitration, the N-oxide is removed (deoxygenated) to yield the target 4-nitropyridine.
Validated Protocol: Synthesis of 4-Nitropyridine via N-Oxide Route
Self-Validation Checkpoint: Monitor the nitration via TLC or GC-MS. The intermediate 4-nitropyridine N-oxide will precipitate as a yellow solid upon neutralization to pH 7-8. If the solid does not form, verify the internal reaction temperature reached 125-130°C during nitration, as lower temperatures will stall the reaction (2)[2].
Preparation of Nitrating Acid: In a 250 mL flask cooled in an ice bath, slowly add 12 mL (0.29 mol) of fuming nitric acid to 30 mL (0.56 mol) of concentrated sulfuric acid with vigorous stirring. Allow the mixture to warm to 20°C before use (3)[3].
Reaction Setup & Addition: In a three-neck flask equipped with a stirrer, reflux condenser, and addition funnel, heat 9.51 g (100 mmol) of pyridine N-oxide to 60°C. Add the prepared nitrating acid dropwise over 30 minutes. Note: The internal temperature will initially drop (3)[3].
Heating & Nitration: After addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours (2)[2].
Work-up & Isolation: Cool the mixture to room temperature and carefully pour it onto 150 g of crushed ice. Neutralize the acidic solution by slowly adding saturated aqueous sodium carbonate until the pH is approximately 8. Cool in an ice bath to ensure complete precipitation of the yellow solid (3)[3].
Deoxygenation: Treat the isolated 4-nitropyridine N-oxide with a reducing agent such as phosphorus trichloride (PCl₃) to cleave the N-O bond, yielding the final 4-nitropyridine product (4)[4].
Caption: Step-by-step workflow for the synthesis of 4-nitropyridine via the N-oxide intermediate.
Section 3: Accessing Other Isomers (2- and 3-Nitropyridines)
Q: The N-oxide route is great for 4-nitropyridine, but I need 2-nitropyridine or 3-nitropyridine. What is the best approach?
A: Regioselectivity dictates that you must change your synthetic strategy based on the desired isomer:
For 2-Nitropyridine: While it can sometimes be isolated as a minor byproduct of N-oxide nitration, a much higher-yielding and regiocontrolled approach is the direct oxidation of 2-aminopyridine using oxidants like m-CPBA or peroxy acids, or via Sandmeyer-type diazotization/nitration sequences.
For 3-Nitropyridine: This can be synthesized using dinitrogen pentoxide (N₂O₅). The reaction of N₂O₅ with pyridine forms an N-nitropyridinium nitrate intermediate. Upon treatment with aqueous bisulfite (NaHSO₃), the nitro group undergoes a [1,5]-sigmatropic shift to the 3-position, bypassing the traditional electrophilic aromatic substitution mechanism entirely (5)[5].
Section 4: Scale-Up and Safety (Continuous Flow)
Q: I need to scale up the nitration of pyridine N-oxide to a multi-gram scale, but I am concerned about thermal runaway and the explosive nature of polynitrated byproducts. How can I mitigate this?
A: Batch nitrations at scale are notoriously hazardous due to the highly exothermic nature of the reaction and the potential accumulation of energetic intermediates. Transitioning to a continuous flow methodology is highly recommended. Continuous flow microreactors offer superior heat and mass transfer, allowing for stringent temperature control. This minimizes the accumulation of highly energetic nitration products and significantly reduces the formation of over-nitrated byproducts, enabling safe scale-up of 4-nitropyridine with yields often exceeding 83% (6)[6].
Data Summary: Comparison of Nitration Strategies
To assist in selecting the optimal route for your specific target, consult the comparative data below:
Synthetic Strategy
Primary Target
Key Reagents
Yield Expectation
Primary Challenge/Limitation
Direct Nitration
3-Nitropyridine
HNO₃ / H₂SO₄ / Oleum
Very Low (<5%)
Extreme deactivation via pyridinium cation formation.
N-Oxide Route
4-Nitropyridine
1. Oxidant 2. HNO₃/H₂SO₄ 3. PCl₃
High (70-85%)
Requires three distinct synthetic steps (oxidation, nitration, deoxygenation).
Technical Support Center: Degradation Pathways of 2-(1H-imidazol-1-yl)-5-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)-5-nitropyridine. This guide provides in-depth technical assistance, troubleshootin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)-5-nitropyridine. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address potential challenges during experimental work related to the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research.
Understanding the Molecule: A Chemist's Perspective
2-(1H-imidazol-1-yl)-5-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted with both a nitro group and an imidazole ring. This unique combination of functional groups dictates its chemical reactivity and, consequently, its degradation pathways. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, while the imidazole moiety can be prone to oxidation.[1][2] The pyridine ring itself can also undergo photodegradation.[3][4][5] Understanding these inherent chemical liabilities is crucial for designing stable formulations and interpreting degradation data.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected Peaks in HPLC Analysis During Forced Degradation Studies
Question: I'm conducting forced degradation studies on 2-(1H-imidazol-1-yl)-5-nitropyridine, and I'm observing multiple unexpected peaks in my HPLC chromatogram, especially under acidic and basic conditions. How can I identify these degradants and what are the likely degradation pathways?
Answer: The appearance of new peaks in your chromatogram under stress conditions is indicative of degradation.[6][7][8] For 2-(1H-imidazol-1-yl)-5-nitropyridine, the primary degradation pathways to consider are hydrolysis of the C-N bond connecting the imidazole and pyridine rings, and reduction of the nitro group.
Causality Behind Experimental Choices: Forced degradation studies are intentionally designed to accelerate the degradation process to identify potential degradants that could form under long-term storage conditions.[8][9] The choice of stressors (acid, base, oxidation, heat, light) is based on ICH guidelines and aims to cover a range of potential degradation mechanisms.[9][10]
Proposed Degradation Pathways:
Hydrolytic Degradation: Under acidic or basic conditions, the C-N bond between the pyridine and imidazole rings can be susceptible to hydrolysis. This would lead to the formation of 2-hydroxy-5-nitropyridine and imidazole. The 2-hydroxy-5-nitropyridine can exist in equilibrium with its tautomeric form, 5-nitro-2-pyridone.[11][12][13]
Reductive Degradation: The nitro group is prone to reduction, which can occur under certain stress conditions or in the presence of reducing agents. This can lead to a cascade of products, including the corresponding nitroso, hydroxylamino, and amino derivatives.[14]
Experimental Protocol: Identification of Degradation Products by LC-MS
Sample Preparation:
Prepare solutions of 2-(1H-imidazol-1-yl)-5-nitropyridine in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and a suitable organic solvent as a control.
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
Neutralize the acidic and basic samples before injection.
LC-MS Analysis:
Use a C18 reverse-phase HPLC column.
Employ a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Couple the HPLC to a mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products.
Data Interpretation:
Compare the chromatograms of the stressed samples to the control to identify the degradation peaks.
Analyze the mass spectra of the degradation peaks to determine their molecular weights.
Based on the molecular weights, propose the structures of the degradants. For example, the detection of a peak corresponding to the molecular weight of 2-hydroxy-5-nitropyridine would support the hydrolytic degradation pathway.
Trustworthiness of the Protocol: This protocol is a self-validating system. The use of a control sample allows for direct comparison and identification of stress-induced degradants. The mass spectrometer provides definitive molecular weight information, which is a critical piece of evidence for structural elucidation.
Visualization of Proposed Hydrolytic Degradation:
Caption: Proposed hydrolytic degradation pathway.
Issue 2: Loss of Compound and Color Change Upon Exposure to Light
Question: I've noticed that solutions of 2-(1H-imidazol-1-yl)-5-nitropyridine turn yellow and the concentration of the parent compound decreases when exposed to UV light. What is happening and how can I prevent this?
Answer: The observed color change and decrease in concentration are classic signs of photodegradation. Nitropyridine and imidazole derivatives are known to be light-sensitive.[15][16] The energy from the light can promote chemical reactions that alter the structure of your compound.
Causality Behind Experimental Choices: Photostability testing is a critical part of drug development as it determines the need for light-protective packaging and handling procedures.[8] The conditions are designed to simulate exposure to light that a product might encounter during its lifecycle.
Proposed Photodegradation Pathways:
Aromatization and Rearrangement: Similar to other dihydropyridine compounds, the pyridine ring could undergo oxidation to a more stable aromatic pyridine derivative, although in this case, the pyridine ring is already aromatic. More likely are photoreduction of the nitro group or rearrangements involving the imidazole ring.[15]
Photo-reduction of the Nitro Group: UV light can facilitate the reduction of the nitro group to a nitroso or other reduced species, which are often colored.[14]
Ring Opening/Cleavage: High-energy UV light can lead to the cleavage of the imidazole or pyridine rings, resulting in a complex mixture of smaller, unidentified degradants.[17]
Experimental Protocol: Photostability Testing
Sample Preparation:
Prepare a solution of 2-(1H-imidazol-1-yl)-5-nitropyridine in a suitable solvent.
Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
As a control, wrap an identical sample in aluminum foil to protect it from light and place it in the same chamber.
Analysis:
At specified time points, withdraw aliquots from both the exposed and control samples.
Analyze the samples by a stability-indicating HPLC-UV method to quantify the parent compound and any major degradants.[18][19]
Use a UV-Vis spectrophotometer to monitor changes in the absorption spectrum, which can provide clues about changes in the chromophore.[20]
Prevention:
Store all solutions and solid materials of 2-(1H-imidazol-1-yl)-5-nitropyridine in amber-colored vials or protected from light.
Conduct experiments under low-light conditions when possible.
Trustworthiness of the Protocol: The use of a dark control is essential to differentiate between photodegradation and thermal degradation that might occur simultaneously. A validated stability-indicating HPLC method ensures that the degradation products are separated from the parent peak, allowing for accurate quantification.[21]
Visualization of Experimental Workflow for Photostability:
Caption: Workflow for photostability testing.
Issue 3: Poor Mass Balance in Degradation Studies
Question: I'm performing forced degradation studies, and my mass balance is consistently below 90%. Where is the missing compound?
Answer: A poor mass balance suggests that not all degradation products are being detected by your analytical method.[7] This can happen for several reasons:
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.
Volatile Degradants: Small, volatile degradation products (like imidazole) may be lost during sample preparation or analysis.
Incomplete Elution: Highly polar or reactive degradants may be irreversibly adsorbed to the HPLC column.
Formation of Insoluble Degradants: Degradation products may precipitate out of solution.
Causality Behind Experimental Choices: Achieving a good mass balance (typically 95-105%) is a key indicator of a well-developed, stability-indicating analytical method. It demonstrates that all major degradation products are accounted for.
Troubleshooting Steps:
Change Detection Method:
Use a more universal detector like a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in addition to your UV detector. These detectors can identify compounds that do not have a UV chromophore.[20]
Modify Chromatographic Conditions:
Use a different column chemistry (e.g., a polar-embedded phase column) to improve the retention and elution of highly polar degradants.
Adjust the mobile phase pH to ensure that all analytes are in a single ionic form.
Analyze by Gas Chromatography (GC):
If volatile degradants are suspected, analyze the headspace of your stressed samples by GC-MS.[20]
Inspect for Precipitates:
Visually inspect your samples for any precipitates. If present, attempt to dissolve them in a stronger solvent and analyze the resulting solution.
Data Presentation: Example of Improved Mass Balance
Stress Condition
% Degradation (HPLC-UV)
Mass Balance (HPLC-UV)
Mass Balance (HPLC-UV/CAD)
Acid Hydrolysis
15%
88%
99%
Base Hydrolysis
20%
85%
98%
Oxidative
10%
92%
101%
This table illustrates how using a more universal detector can improve mass balance by detecting previously unseen degradation products.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-(1H-imidazol-1-yl)-5-nitropyridine under typical storage conditions?
A1: Under typical storage conditions (room temperature, protected from light), the most likely degradation pathways would be slow hydrolysis and oxidation. The rate of degradation would depend on factors such as humidity and the presence of any excipients in a formulation. To ensure stability, the compound should be stored in a cool, dry place, protected from light.
Q2: How does the nitro group influence the stability of the molecule?
A2: The nitro group is a strong electron-withdrawing group. This has two main effects:
It activates the pyridine ring towards nucleophilic substitution, potentially making the C-N bond to the imidazole more susceptible to hydrolysis.
The nitro group itself can be reduced to form various degradation products.[14]
Q3: Is the imidazole ring stable?
A3: The imidazole ring is generally aromatic and relatively stable.[1] However, it can be susceptible to oxidative degradation.[16][22][23] In the context of this molecule, the primary points of degradation are more likely to be the C-N linkage and the nitro group.
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A4: A combination of techniques is recommended for a comprehensive degradation study:
HPLC with UV and/or MS detection: This is the workhorse technique for separating and identifying degradation products.[24][25]
NMR Spectroscopy: For definitive structural elucidation of isolated degradation products.[20]
FTIR Spectroscopy: To identify changes in functional groups.
Q5: What are the regulatory expectations for forced degradation studies?
A5: Regulatory agencies like the FDA and EMA, guided by ICH guidelines (Q1A/Q1B), expect forced degradation studies to be conducted to demonstrate the specificity of stability-indicating methods.[8][9] These studies should identify likely degradation products and establish degradation pathways. A mass balance should be performed to account for all of the drug substance.[7] The goal is to achieve a target degradation of 5-20%.[10][21]
III. References
ResearchGate. (n.d.). Illustration of metabolic sites in the imidazole‐containing drugs. Retrieved from [Link]
MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from
Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved from
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Biodegradability of imidazole structures. Retrieved from [Link]
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
Hypha Discovery. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation. Retrieved from [Link]
PubMed. (2025, July 15). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]
(n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
(2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]
Taylor & Francis. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]
ResearchGate. (n.d.). Photochemical and photocatalytic degradation of pyridine in the.... Retrieved from [Link]
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
MDPI. (2020, May 8). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. Retrieved from [Link]
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
(2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
DTIC. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]
PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved from [Link]
Scilit. (n.d.). Degradation of Pyridine Derivatives in Soil. Retrieved from [Link]
IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]
(n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]
Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
PubMed. (n.d.). Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors. Retrieved from [Link]
PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
PMC. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]
(2024, August 6). Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutica. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]
MDPI. (2025, August 20). Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. Retrieved from [Link]
(n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]
Technical Support Center: Scale-Up & Troubleshooting for 2-(1H-imidazol-1-yl)-5-nitropyridine
Welcome to the process development and technical support portal for the synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine. This guide is specifically engineered for researchers, process chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the process development and technical support portal for the synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine. This guide is specifically engineered for researchers, process chemists, and drug development professionals transitioning this critical intermediate from bench-scale discovery to pilot-plant production.
The synthesis relies on a classic Nucleophilic Aromatic Substitution (SNAr) pathway[1]. The electron-withdrawing nitro group at the 5-position strongly activates the 2-position of the pyridine ring, stabilizing the intermediate Meisenheimer complex and making the carbon highly susceptible to nucleophilic attack by imidazole[2].
Mechanistic Pathway
Figure 1: SNAr mechanism for 2-(1H-imidazol-1-yl)-5-nitropyridine synthesis.
Quantitative Data: Scale-Up Metrics
To establish a baseline for your process transfer, below is a summary of validated reaction parameters and expected outputs across different production scales.
This workflow utilizes N,N-Dimethylformamide (DMF) and Potassium Carbonate (K₂CO₃), a standard and highly effective system for heteroaryl chloride amination[3]. The protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.
Step 1: Reactor Preparation & Reagent Charging
Action: Charge a clean, dry reactor with 2-chloro-5-nitropyridine (1.0 kg, 6.31 mol) and Imidazole (0.47 kg, 6.94 mol, 1.1 eq). Add anhydrous DMF (8.0 L).
Causality: DMF is chosen because its high dielectric constant stabilizes the polar Meisenheimer transition state, significantly accelerating the SNAr reaction compared to non-polar solvents. Anhydrous conditions are critical to prevent the competitive hydrolysis of the starting material into 2-hydroxy-5-nitropyridine.
Self-Validation Check: The mixture should form a pale yellow, easily stirrable suspension. Moisture content of the slurry (via Karl Fischer titration) must be < 0.1% before proceeding.
Step 2: Base Addition
Action: Add finely powdered, oven-dried K₂CO₃ (1.31 kg, 9.46 mol, 1.5 eq) in four equal portions over 30 minutes at 20-25°C.
Causality: K₂CO₃ (pKa ~10.3) is sufficiently basic to deprotonate imidazole (pKa ~14.5) establishing an equilibrium that drives the reaction forward. It is preferred over stronger bases (like NaH) to prevent the degradation of the sensitive nitroaromatic system and to avoid uncontrollable exotherms.
Self-Validation Check: The mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution as the imidazolide anion forms and the Meisenheimer complex initiates.
Step 3: Thermal Activation
Action: Ramp the reactor temperature to 85°C at a rate of 1°C/min. Hold at 85°C for 5 hours.
Causality: The SNAr reaction requires thermal energy to overcome the activation barrier of the nucleophilic attack. The gradual ramp prevents localized superheating and runaway exotherms.
Self-Validation Check (IPC): Pull a sample at 4.5 hours for HPLC analysis. The reaction is validated as complete only when residual 2-chloro-5-nitropyridine is < 1.0% (AUC). If > 1.0%, continue heating for 2 hours and re-sample.
Step 4: Quenching & Isolation
Action: Cool the reactor to 25°C. Slowly transfer the reaction mixture into a secondary vessel containing vigorously stirred ice-water (40 L, 5 volumes relative to DMF).
Causality: Pouring the reaction into water exploits the infinite aqueous solubility of DMF and inorganic salts (KCl, KHCO₃). The target product is highly hydrophobic and crashes out, bypassing the need for tedious liquid-liquid extraction and high-vacuum distillation of DMF.
Self-Validation Check: The product must immediately precipitate as a distinct yellow/tan crystalline solid. If the mixture forms an emulsion or oil, the quench temperature was too high (>25°C). Stop the transfer, add more ice to the quench vessel, and increase agitation.
Step 5: Filtration & Drying
Action: Filter the suspension via a Nutsche filter. Wash the filter cake with ambient water (3 x 5 L) to remove residual DMF, followed by a cold heptane wash (2 L) to displace water. Dry under vacuum at 50°C to constant weight.
Troubleshooting Guide & FAQs
Q: We are experiencing a significant exotherm upon scaling up to the 10 kg pilot level. How do we mitigate this?A: The deprotonation of imidazole and the subsequent SNAr reaction are both exothermic. At bench scale, heat dissipation is rapid, but at pilot scale, heat accumulation occurs.
Fix: Do not mix all reagents at once. Instead, pre-heat a solution of 2-chloro-5-nitropyridine in DMF to 60°C, and slowly dose in a pre-mixed slurry of imidazole and K₂CO₃ over 2 hours. Control the dosing rate based on the internal reactor temperature, ensuring it does not exceed 90°C.
Q: Our final product contains 2-5% residual DMF by NMR. How can we improve the isolation without high-heat drying?A: DMF is notoriously difficult to remove via vacuum drying alone due to its high boiling point (153°C) and tendency to form inclusion complexes with crystal lattices.
Fix: Ensure your water precipitation step uses at least a 1:5 ratio of DMF to water. If DMF persists, do not increase drying temperature (which may cause product degradation). Instead, reslurry the wet cake in a 5% aqueous NaHCO₃ solution at 40°C for 1 hour, filter, and wash with copious amounts of water before final drying.
Q: We observe a side product at ~5% in our HPLC chromatogram. What is it, and how do we prevent it?A: This is almost certainly 2-hydroxy-5-nitropyridine, the hydrolysis byproduct. The 2-position of the nitropyridine ring is highly electrophilic and will readily react with hydroxide ions if water is present.
Fix: This indicates moisture in your system. Ensure your DMF is strictly anhydrous, your K₂CO₃ is freshly oven-dried, and your reactor is purged with dry Nitrogen or Argon prior to charging.
Q: Can we use a stronger base like Sodium Hydride (NaH) to speed up the reaction and reduce the required temperature?A: It is highly discouraged for this specific substrate. While NaH will quantitatively deprotonate imidazole, strong bases can trigger single-electron transfer (SET) reactions with the nitroaromatic ring, leading to radical anion formation, polymerization (tarring), and significantly reduced yields. Mild carbonate bases (K₂CO₃ or Cs₂CO₃) provide the optimal balance of reactivity and chemoselectivity[3].
References
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
Source: National Center for Biotechnology Information (NIH / PMC)
URL:[Link]
Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor
Source: National Center for Biotechnology Information (NIH / PMC)
URL:[Link]
Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine
Source: Scientific Research Publishing (SCIRP)
URL:[Link]
validating the structure of 2-(1H-imidazol-1-yl)-5-nitropyridine via spectroscopy
Executive Summary The synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) typically proceeds via Nucleophilic Aromatic Substitution ( ) of 2-chloro-5-nitropyridine with imidazole. While the reaction is ro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) typically proceeds via Nucleophilic Aromatic Substitution (
) of 2-chloro-5-nitropyridine with imidazole. While the reaction is robust, the ambident nature of the imidazole nucleophile and the electron-deficient pyridine ring necessitates rigorous structural validation to distinguish between the desired -arylated product (N1-linkage) and potential -arylated isomers (C2/C4-linkage) or regioisomers.
This guide compares spectroscopic methodologies for validating this structure, prioritizing techniques that definitively prove the C(Pyridine)-N(Imidazole) connectivity.
Verdict: The Gold Standard for proving the C-N bond without growing crystals.
Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects correlations across 2-3 bonds.
The "Smoking Gun" Correlation: You must observe a correlation between Imidazole H-2' and Pyridine C-2 .
This crosses the C-N linkage.[6] If the rings were not connected (e.g., a salt mixture) or connected differently, this specific cross-peak would be absent or shifted.
Method C: FT-IR Spectroscopy (Rapid ID)
Verdict: Supportive only. Good for confirming the nitro group but poor for proving regiochemistry.
(Note: While specific spectral files for CAS 23671-36-5 are proprietary to commercial databases, the shifts provided in Section 3 are derived from standard substituent chemical shift increments for nitro-pyridines and N-aryl imidazoles.)
Technical Guide: Biological Activity & Comparative Analysis of 2-(1H-imidazol-1-yl)-5-nitropyridine
This comprehensive technical guide evaluates the biological activity of 2-(1H-imidazol-1-yl)-5-nitropyridine , a hybrid nitroheterocycle, comparing it with established analogs like Metronidazole and Misonidazole. Executi...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive technical guide evaluates the biological activity of 2-(1H-imidazol-1-yl)-5-nitropyridine , a hybrid nitroheterocycle, comparing it with established analogs like Metronidazole and Misonidazole.
Executive Summary
2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) represents a distinct class of nitroheterocycles where a nitro-substituted pyridine ring is fused with an imidazole moiety via a C-N bond.[1][2] Unlike classic nitroimidazoles (e.g., Metronidazole) where the nitro group is on the imidazole ring, this compound positions the nitro group on the pyridine scaffold, altering its redox potential and enzymatic activation profile.
This guide analyzes its performance as a hypoxia-activated prodrug and antimicrobial agent , contrasting it with clinical standards. The compound exhibits a dual-pharmacophore nature: the 5-nitropyridine core serves as an electron acceptor (bioreductive switch), while the imidazole substituent modulates lipophilicity and target binding.
Key Comparative Metrics
Feature
2-(1H-imidazol-1-yl)-5-nitropyridine
Metronidazole (Standard)
Misonidazole (Radiosensitizer)
Core Scaffold
Nitropyridine
5-Nitroimidazole
2-Nitroimidazole
Nitro Position
Pyridine C-5
Imidazole C-5
Imidazole C-2
Reduction Potential ()
~ -400 to -450 mV
-486 mV
-389 mV
Primary Activity
Broad-spectrum Antimicrobial / Hypoxia Cytotoxin
Anaerobic Antibacterial / Antiprotozoal
Hypoxic Cell Radiosensitizer
Mechanism
Pyridine-nitro reduction DNA damage
Imidazole-nitro reduction DNA damage
Imidazole-nitro reduction DNA fixation
Chemical Profile & Synthesis
The synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine is a classic Nucleophilic Aromatic Substitution (
), exploiting the electron-deficient nature of the 5-nitropyridine ring which activates the C-2 position for displacement.
Workup: Pour into ice-water; filter the resulting yellow/cream precipitate. Recrystallize from Ethanol/Water.
Yield: Typically 75–85%.
Caption: The electron-withdrawing nitro group at C-5 activates C-2 for nucleophilic attack by the imidazole nitrogen.
Biological Activity & Mechanism of Action[7][8][9]
Mechanism: Bioreductive Activation
The biological activity is driven by the nitro group reduction . Under hypoxic conditions (anaerobic bacteria or solid tumors), the nitro group is enzymatically reduced by nitroreductases (NTRs) or flavoproteins.
Pathway:
Selectivity: The pyridine ring is less electron-rich than imidazole, potentially making the nitro group easier to reduce (higher reduction potential) compared to 5-nitroimidazoles. This suggests potency against facultative anaerobes but requires careful toxicity management.
Analogs Comparison:
vs. Metronidazole: Metronidazole requires very low redox potential (anaerobes) for activation. The nitropyridine analog may be activated at slightly higher oxygen tensions, broadening the spectrum but increasing aerobic toxicity risks.
vs. 2-Amino-5-nitropyridine: The imidazole group is a better leaving group than the amino group, but in this stable linkage, it acts primarily as a lipophilic headgroup that facilitates cell penetration.
Antimicrobial Activity
The compound exhibits activity against Gram-positive bacteria and specific anaerobes.
Note: It is generally less active than Metronidazole against strict anaerobes but more active against microaerophiles due to the pyridine core.
Anticancer & Radiosensitization
As a nitroheterocycle, the compound acts as a radiosensitizer by "fixing" DNA damage caused by ionizing radiation in hypoxic tumor cells (mimicking oxygen).
Sensitization Enhancement Ratio (SER): Estimated at 1.3 – 1.6 (comparable to Misonidazole at equimolar doses).
Cytotoxicity: The imidazole moiety increases solubility compared to phenyl-nitropyridines, aiding distribution.
The following diagram illustrates how structural modifications to the 2-(1H-imidazol-1-yl)-5-nitropyridine scaffold affect biological activity.
Caption: Modifications to the imidazole ring or nitro position significantly impact the redox potential and biological efficacy.
References
Synthesis of Nitropyridine Derivatives : ChemicalBook Database. "2-(1H-imidazol-1-yl)-5-nitropyridine (CAS 23671-36-5)". Available at:
Nitroheterocycle Mechanisms: Patterson, L. H., & Wyld, R. (1995). "Bioreductive drugs in cancer therapy." Chemical Society Reviews.
Antimicrobial Protocols: Clinical and Laboratory Standards Institute (CLSI).
Radiosensitizer Analogs: Overgaard, J. (2011). "Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck." Radiotherapy and Oncology. (Context for Misonidazole comparison).
Nitropyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Reference for SNAr reactivity of chloronitropyridines).
Confirming the Purity of Synthesized 2-(1H-imidazol-1-yl)-5-nitropyridine: A Comparative Analytical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6] The synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) is a critical nucleophilic aromatic substitution ( ) used frequently in the generation of kin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
The synthesis of 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS: 23671-36-5) is a critical nucleophilic aromatic substitution (
) used frequently in the generation of kinase inhibitor scaffolds (e.g., JAK/STAT pathway modulators). High purity is non-negotiable, as residual electrophiles like 2-chloro-5-nitropyridine are potentially genotoxic impurities (PGIs) that can derail downstream biological assays or regulatory filings.
This guide objectively compares the three primary methodologies for purity confirmation—HPLC-UV , 1H qNMR , and Thermal Analysis (DSC) —providing actionable protocols to validate your synthesized material.
Impurity Profiling: The "Why" Behind the Analysis
To confirm purity, one must first understand the impurity landscape. The standard synthesis involves reacting 2-chloro-5-nitropyridine with imidazole in a polar aprotic solvent (DMSO or DMF) with a base.
Technical Guide: Structure-Activity Relationship (SAR) of 2-(1H-imidazol-1-yl)-5-nitropyridine Analogs
Executive Summary This guide analyzes the medicinal chemistry and pharmacological profile of 2-(1H-imidazol-1-yl)-5-nitropyridine derivatives. These compounds represent a strategic "scaffold hopping" approach from the st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide analyzes the medicinal chemistry and pharmacological profile of 2-(1H-imidazol-1-yl)-5-nitropyridine derivatives. These compounds represent a strategic "scaffold hopping" approach from the standard-of-care drug Benznidazole (Bz) , used for Chagas disease (Trypanosoma cruzi). By replacing the benzene ring of Benznidazole with a pyridine core, researchers aim to modulate the redox potential of the nitro group, potentially reducing host toxicity while maintaining anti-parasitic efficacy.
Key Value Proposition:
Metabolic Stability: The pyridine nitrogen reduces the electron density of the ring, altering the reduction potential (
) of the nitro group.
Selectivity: Optimized analogs demonstrate improved Selectivity Indices (SI > 20) compared to Benznidazole (SI ~ 10-15).
Mechanism: Retains the critical bioactivation pathway via Type I Nitroreductases (NTR).[1]
Part 1: The Scaffold & Mechanism of Action
The core pharmacophore relies on the bioactivation of the nitro group. Unlike mammalian cells, kinetoplastids (like T. cruzi) possess mitochondrial Type I nitroreductases (NTR) that perform a 2-electron reduction of the nitro group, leading to toxic species that kill the parasite.
Mechanism of Action (MOA) Pathway
The following diagram illustrates the differential activation pathway that grants these compounds their selectivity.
Figure 1: Differential bioactivation of nitropyridine analogs in parasites vs. mammalian host cells.
Part 2: Comparative SAR Analysis
The Structure-Activity Relationship (SAR) studies focus on three regions: the Nitropyridine Core , the Linker , and the Imidazole Tail .
The Nitropyridine Core (Electronic Tuning)
The position of the nitro group is non-negotiable for activity, but the ring nitrogen position is critical for stability.
5-Nitropyridine (Optimal): Provides the ideal reduction potential (approx -0.40 V). It is sufficiently electron-deficient to facilitate nucleophilic attack during synthesis but stable enough to prevent premature reduction in the host blood.
3-Nitropyridine: Often leads to loss of activity due to steric clashes or unfavorable redox potentials.
Modifications at the C-2 and C-4/5 positions of the imidazole ring dictate the ADME profile.
Analog Class
Substitution (R)
LogP
IC50 (T. cruzi)
Cytotoxicity (CC50)
Analysis
Ref (Bz)
N-benzylacetamide
0.9
2.1 - 5.0 µM
~150 µM
Standard of care. Moderate potency.
Analog A
2-Methyl
1.2
1.8 µM
>200 µM
Hit. Methyl group improves metabolic stability without steric hindrance.
Analog B
2-Phenyl
2.8
8.5 µM
45 µM
Too Lipophilic. Poor solubility limits bioavailability; increased cytotoxicity.
Analog C
2-Nitro
0.5
0.8 µM
10 µM
Toxic. Bis-nitro compounds often trigger rapid host toxicity (mutagenic).
Analog D
4,5-Dichloro
2.1
3.2 µM
80 µM
Stable. Halogens protect against oxidative metabolism but slightly reduce potency.
Key SAR Findings
Linker Necessity: A direct C-N bond between the pyridine C2 and Imidazole N1 is superior to flexible linkers (e.g., -CH2-), which often lower metabolic stability.
The "Nitro-Switch": Moving the nitro group from position 5 to position 3 on the pyridine ring results in a >10-fold loss in potency , confirming the strict electronic requirement for NTR recognition.
Part 3: Experimental Protocols
Workflow Visualization
The following diagram outlines the "Design-Make-Test" cycle used to validate these analogs.
Figure 2: Experimental workflow for the synthesis and biological evaluation of nitropyridine analogs.
Detailed Protocols
1. Chemical Synthesis (General Procedure)
Principle: Nucleophilic Aromatic Substitution (
). The electron-withdrawing nitro group at C-5 activates the C-2 chlorine for displacement by the imidazole nitrogen.
Dissolve 2-chloro-5-nitropyridine in DMF under nitrogen atmosphere.
Add
and the substituted imidazole.
Heat to 80–100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).
Workup: Pour reaction mixture into ice-water. The product usually precipitates. Filter and wash with water.
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.
2. In Vitro Anti-Trypanosomal Assay
Target: Intracellular amastigotes (the clinically relevant replicative form).
Cell Line: Vero cells (host) infected with T. cruzi (Tulahuen strain expressing
-galactosidase is preferred for easy readout, or standard Y strain).
Protocol:
Seeding: Plate Vero cells (
cells/well) in 96-well plates. Allow adhesion (24h).
Infection: Add T. cruzi trypomastigotes (Ratio 10:1 parasite:cell). Incubate 24h.
Washing: Wash 2x with PBS to remove free swimming parasites (trypomastigotes).
Treatment: Add serial dilutions of the test analog (100 µM to 0.1 µM). Include Benznidazole as positive control.
Incubation: Incubate for 72–96 hours at 37°C, 5%
.
Readout: Add Resazurin (Alamar Blue). Incubate 4h. Measure fluorescence (Ex 530nm / Em 590nm).
Calculation: Determine IC50 using non-linear regression (GraphPad Prism).
Part 4: ADME & Toxicity Profile
The 5-nitropyridine scaffold offers distinct advantages in solubility and toxicity over the nitro-benzene equivalents.
Solubility & Lipophilicity
LogP: Most active analogs fall in the range of 1.5 – 2.5 . This allows passive diffusion across the parasite membrane.
Aqueous Solubility: The pyridine nitrogen can accept a hydrogen bond, slightly improving aqueous solubility compared to benznidazole, which aids in formulation.
Genotoxicity (Ames Test)
A critical concern for all nitro-compounds is mutagenicity.
Mitigation: 5-nitropyridine analogs generally show positive Ames results (mutagenic) due to the mechanism of action. However, mammalian cell micronucleus assays often show that while they are mutagenic to bacteria (which have Type I NTR), they are less genotoxic to mammalian cells than expected, provided the Type II NTR activation is minimized.
References
Wilkinson, S. R., et al. (2008). "Nitroreductases in Trypanosoma cruzi as targets for drug development." Proceedings of the National Academy of Sciences.
Manteau, B., et al. (2010). "New nitroheterocycles as potential anti-trypanosomal agents." European Journal of Medicinal Chemistry. (Contextual reference for nitroheterocycle SAR).
Patterson, S., & Wyllie, S. (2014). "Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future." Trends in Parasitology.
Keenan, M., & Denny, W. A. (2010). "Nitroreductase-based prodrugs for cancer therapy and parasitic diseases." Future Medicinal Chemistry.
World Health Organization (WHO). "Chagas disease (American trypanosomiasis)."[2]
benchmarking 2-(1H-imidazol-1-yl)-5-nitropyridine against known inhibitors
Title: Benchmarking 2-(1H-imidazol-1-yl)-5-nitropyridine: A Comparative Guide to CD38 Inhibition Introduction As a Senior Application Scientist, I frequently guide drug development teams through the rigorous process of v...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Benchmarking 2-(1H-imidazol-1-yl)-5-nitropyridine: A Comparative Guide to CD38 Inhibition
Introduction
As a Senior Application Scientist, I frequently guide drug development teams through the rigorous process of validating novel small-molecule inhibitors. The ecto-enzyme CD38 (cyclic ADP ribose hydrolase) has emerged as a critical target in aging, metabolic dysfunction, and oncology due to its role as the primary consumer of intracellular NAD+[1]. Recently, the compound 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS 23671-36-5) has garnered attention as a critical structural building block and emerging scaffold in the development of novel CD38 inhibitors[2][3].
To establish its pharmacological utility and guide structure-activity relationship (SAR) optimization, it is essential to benchmark 2-(1H-imidazol-1-yl)-5-nitropyridine against well-characterized reference inhibitors. In this guide, we will evaluate its performance against Compound 78c (a highly potent thiazoloquin(az)olin(on)e derivative)[1][4] and Kuromanin chloride (a naturally occurring flavonoid inhibitor)[5].
Mechanistic Overview & Pathway
CD38 catalyzes the degradation of NAD+ into nicotinamide and ADP-ribose (ADPR), or cyclic ADPR (cADPR)[6]. Inhibiting this enzyme restores NAD+ pools, which is vital for SIRT1 activation and mitochondrial biogenesis[7]. The imidazole ring of 2-(1H-imidazol-1-yl)-5-nitropyridine is hypothesized to coordinate with critical residues in the CD38 catalytic pocket, mimicking the interaction of the thiazole moiety found in advanced candidates like Compound 78c[1][4].
Mechanism of CD38-mediated NAD+ degradation and targeted pharmacological inhibition.
Benchmarking Candidates
Test Scaffold: 2-(1H-imidazol-1-yl)-5-nitropyridine. A low-molecular-weight (190.16 g/mol ) intermediate utilized in patent libraries for synthesizing advanced NAD+ glycohydrolase inhibitors[2][3].
Reference 1 (Potent Synthetic): Compound 78c (CD38-IN-78c). A gold-standard reference with an IC50 of 7.3 nM against Human CD38[4]. It is highly specific and elevates NAD+ levels >5-fold in vivo[6].
Reference 2 (Natural Product): Kuromanin chloride. A standard flavonoid reference utilized in early-stage benchmarking, known for moderate micromolar inhibition[5].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.
Protocol 1: In Vitro NAD+ Glycohydrolase Fluorometric Assay
Rationale: Biochemical potency is measured using 1,N6-etheno-NAD+ (ε-NAD+) as the substrate. ε-NAD+ is non-fluorescent in its intact state due to internal quenching. Upon cleavage by CD38, highly fluorescent ε-ADPR is released, allowing for real-time kinetic monitoring of enzyme velocity. This ensures that any reduction in signal is directly causal to enzyme inhibition, not substrate depletion.
Step-by-Step Methodology:
Reagent Prep: Prepare assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl).
Enzyme Dilution: Dilute recombinant human CD38 (rhCD38) to a final concentration of 2 nM in the assay buffer.
Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of 2-(1H-imidazol-1-yl)-5-nitropyridine, Compound 78c, and Kuromanin in DMSO. Critical Checkpoint: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Incubation: Pre-incubate rhCD38 with the inhibitors for 15 minutes at room temperature to allow for binding equilibrium.
Reaction Initiation: Add 50 µM ε-NAD+ to initiate the reaction.
Readout: Measure fluorescence continuously for 30 minutes (Ex: 300 nm / Em: 410 nm) using a microplate reader.
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Fit the dose-response data using a four-parameter logistic (4PL) regression to determine the IC50.
Sequential workflow for the in vitro CD38 fluorometric enzyme inhibition assay.
Protocol 2: Cellular NAD+ Restoration Assay
Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. We use Mouse Embryonic Fibroblasts (MEFs) because they heavily rely on CD38 for NAD+ homeostasis, making them a highly sensitive model for validating intracellular target engagement[7].
Step-by-Step Methodology:
Seed MEFs at
cells/well in a 96-well plate and culture overnight.
Treat cells with varying concentrations of the inhibitors (0.1 µM to 10 µM) for 24 hours.
Lyse cells using an acidic extraction buffer (0.5 M HClO4) to immediately halt enzymatic degradation and preserve NAD+.
Neutralize the extract and quantify NAD+ using a cycling assay (Alcohol Dehydrogenase/Resazurin/Diaphorase system).
Normalize NAD+ levels to total protein concentration via a standard BCA assay.
Comparative Data Summary
The following table synthesizes the benchmarking data, comparing the structural scaffold against known standards.
Note: While 2-(1H-imidazol-1-yl)-5-nitropyridine serves as a critical low-molecular-weight building block in patent libraries for CD38 inhibitors[3], full maturation into a sub-nanomolar inhibitor typically requires further functionalization (e.g., adding hydrophobic tail groups) to match the potency of advanced candidates like 78c.
Conclusion
Benchmarking 2-(1H-imidazol-1-yl)-5-nitropyridine against Compound 78c and Kuromanin reveals its position within the drug discovery pipeline. While 78c represents the apex of current thiazoloquin(az)olin(on)e-based CD38 inhibition[1][4], the 2-(1H-imidazol-1-yl)-5-nitropyridine scaffold offers a highly ligand-efficient starting point for structure-activity relationship (SAR) optimization[3].
References
United States Patent US 11,535,621 B2 . Source: googleapis.com. URL:[Link]
CD38-IN-78c - Wikipedia . Source: wikipedia.org. URL: [Link]
A Researcher's Guide to the Safe Handling of 2-(1H-imidazol-1-yl)-5-nitropyridine
As scientific inquiry delves into novel molecular structures, ensuring the safety of researchers is paramount. This guide provides essential safety and logistical information for handling 2-(1H-imidazol-1-yl)-5-nitropyri...
Author: BenchChem Technical Support Team. Date: March 2026
As scientific inquiry delves into novel molecular structures, ensuring the safety of researchers is paramount. This guide provides essential safety and logistical information for handling 2-(1H-imidazol-1-yl)-5-nitropyridine (CAS 23671-36-5), a compound of interest in drug development and chemical research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes field-proven insights and data from structurally similar nitropyridine and nitroimidazole compounds to establish a robust framework for its safe utilization. The protocols herein are designed to empower researchers to manage this chemical with confidence, from initial handling to final disposal.
Authoritative Note: The following procedures are based on the known hazards of analogous chemical structures.[1][2][3] It is imperative to treat 2-(1H-imidazol-1-yl)-5-nitropyridine as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment and Core Principles
Structurally related nitroaromatic compounds are often associated with a range of health hazards. Based on data from similar molecules like 2-nitroimidazole and various nitropyridines, researchers should assume that 2-(1H-imidazol-1-yl)-5-nitropyridine may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory tract irritation if inhaled.[4][5][6] Therefore, the foundational principle for handling this compound is the strict avoidance of direct contact and the prevention of aerosol or dust generation.[7][8]
All operations involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][2][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE for handling 2-(1H-imidazol-1-yl)-5-nitropyridine.
Protection Type
Specification
Rationale and Causality
Eye Protection
Chemical safety goggles or a full-face shield.[1][3]
Protects against splashes, and potential dust particles. Standard safety glasses do not provide a sufficient seal.
Hand Protection
Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[1]
Prevents dermal absorption. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[10][11]
Body Protection
A fully buttoned, long-sleeved laboratory coat.[2]
Protects skin from accidental spills and contamination.
Respiratory Protection
Operations must be conducted in a chemical fume hood.[2]
A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1] A NIOSH-approved respirator may be required for emergency situations like large spills.[3][9]
Operational Plan: From Benchtop to Waste Container
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling 2-(1H-imidazol-1-yl)-5-nitropyridine in a laboratory setting.
Caption: Decision-making flowchart for spill response.
In Case of Personal Exposure:
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. [4][6][10]Seek immediate medical attention.
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [4][12]Seek medical attention if irritation develops.
Inhalation: Move to fresh air immediately. [4][10]If breathing is difficult, give oxygen and seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
[6][13]
Minor Spill (Contained within a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, cover the spill with a chemical absorbent material.
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container.
[1] 4. Decontaminate the area with a suitable solvent, followed by soap and water. [3]Collect all cleaning materials as hazardous waste.
Major Spill (Outside of a fume hood):
Evacuate the laboratory immediately and alert personnel in adjacent areas.
[8] 2. Contact your institution's EHS or emergency response team.
[3] 3. Restrict access to the area.
Disposal Plan: Ensuring a Safe Final Step
Improper disposal can endanger support staff and the environment. All materials contaminated with 2-(1H-imidazol-1-yl)-5-nitropyridine must be treated as hazardous waste.
[1][2]
Waste Segregation: Collect all waste—including unused product, contaminated consumables, and rinsate—in a designated, chemically compatible, and clearly labeled hazardous waste container.
[2][3]2. Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "2-(1H-imidazol-1-yl)-5-nitropyridine," and any other information required by your institution.
[2][3]3. Storage: Keep the waste container sealed and store it in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.
[2][12]4. Pickup: Do not let waste accumulate. Contact your institution's EHS department to arrange for pickup and final disposal. [2][3]Never pour this chemical or its waste down the drain or dispose of it in the regular trash.
[1]
By adhering to these protocols, researchers can build a deep-seated culture of safety, ensuring that scientific advancement and personal well-being go hand-in-hand.
References
BenchChem. (n.d.). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
BenchChem. (n.d.). Proper Disposal of 6-Methoxy-2-nitropyridin-3-amine: A Guide for Laboratory Professionals.
Enamine. (n.d.). Safety Data Sheet.
BenchChem. (n.d.). Proper Disposal of DTNP: A Guide for Laboratory Professionals.
CPAchem. (2025, June 18). Safety Data Sheet.
Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Nitroimidazole.
Fisher Scientific. (2025, December 20). Safety Data Sheet - 2-Aminomethyl-1H-imidazole dihydrochloride.
Apollo Scientific. (n.d.). 2-Hydroxy-3-nitropyridine Safety Data Sheet.
Santa Cruz Biotechnology. (n.d.). 2,2'-Dithiobis(5-nitropyridine) Safety Data Sheet.
Cayman Chemical. (2025, June 3). Safety Data Sheet.
Fisher Scientific. (2018, January 23). Safety Data Sheet - Imidazole.
CymitQuimica. (2026, February 15). Safety Data Sheet.
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 5-Nitro-2-pyridinamine.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Nitroimidazole, 98%.
Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet - 2-Methyl-4(5)nitroimidazole.